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1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid Documentation Hub

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  • Product: 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • CAS: 1049130-05-3

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid

Executive Summary & Retrosynthetic Strategy The 1,5-disubstituted 1,2,3-triazole motif is a highly privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for cis-amide bonds and a conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

The 1,5-disubstituted 1,2,3-triazole motif is a highly privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for cis-amide bonds and a conformational restrictor in peptidomimetics. Synthesizing 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid presents a unique synthetic challenge. Traditional thermal Huisgen cycloadditions yield intractable mixtures of 1,4- and 1,5-regioisomers, while the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively furnishes the 1,4-isomer.

To achieve absolute 1,5-regioselectivity, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier methodology[1]. However, the target molecule incorporates an ortho-bromo aryl group. Aryl azides—particularly those with bulky, electron-withdrawing ortho-substituents—are notoriously sluggish in standard RuAAC protocols utilizing the classical Cp*RuCl(PPh3)2 catalyst[2]. The bulky triphenylphosphine ligands create severe steric clashes with the ortho-bromo group, preventing efficient coordination to the metal center.

To bypass this activation barrier, our protocol leverages the tetrameric [Cp*RuCl]4 catalyst in a highly coordinating solvent (DMF) under microwave irradiation[3]. This approach strips away bulky ancillary ligands, providing an open coordination sphere that readily accommodates the sterically demanding 2-bromophenyl azide, funneling the reaction cleanly toward the desired 1,5-isomer.

Mechanistic Elucidation: The RuAAC Pathway

Unlike the CuAAC mechanism which relies on the formation of a metal-acetylide (and is thus restricted to terminal alkynes), RuAAC proceeds via a purely oxidative coupling pathway. This allows for the use of both terminal and internal alkynes, though our synthesis utilizes a terminal alkyne (ethyl propiolate) to dictate the 5-carboxylate substitution.

The Causality of Regioselectivity:

  • Coordination: The active monomeric [Cp*RuCl] species coordinates both the alkyne and the terminal nitrogen of the 2-bromophenyl azide.

  • Oxidative Coupling: The ruthenium center mediates the oxidative coupling of the two substrates, forming a critical six-membered ruthenacycle. The regioselectivity is locked in this step: the highly electronegative carbon of the alkyne (adjacent to the ester group) preferentially bonds with the terminal, electrophilic nitrogen of the azide[4].

  • Reductive Elimination: The ruthenacycle undergoes rapid reductive elimination, forging the final C-C bond, releasing the 1,5-disubstituted triazole core, and regenerating the Ru(II) catalyst[1].

RuAAC_Mechanism Ru [Cp*RuCl] Active Catalyst Coord Coordination of Azide & Alkyne Ru->Coord + Ar-N3 & Alkyne OxCoupling Oxidative Coupling (C-N Bond Formation) Coord->OxCoupling Ruthenacycle Six-Membered Ruthenacycle Intermediate OxCoupling->Ruthenacycle RedElim Reductive Elimination (C-C Bond Formation) Ruthenacycle->RedElim RedElim->Ru Catalyst Regeneration Product 1,5-Disubstituted 1,2,3-Triazole RedElim->Product

Figure 1: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Quantitative Optimization Data

The selection of the catalyst and reaction conditions is not arbitrary. The table below summarizes the causality behind abandoning standard thermal and first-generation RuAAC conditions in favor of the microwave-assisted [Cp*RuCl]4 protocol for ortho-halogenated aryl azides[3],[5].

Table 1: Catalyst and Condition Screening for Aryl Azide RuAAC

Catalyst SystemSolventTemperatureTimeYield (1,5-Isomer)Mechanistic Rationale
None (Thermal)Toluene110 °C24 h<10%High activation barrier (~25 kcal/mol); yields mixed regioisomers.
CpRuCl(PPh3)2 (5 mol%)THF65 °C12 h<20%Severe steric clash between PPh3 ligands and ortho-bromo group.
CpRuCl(PPh3)2 (10 mol%)DMF100 °C4 h~30%Higher temp improves ligand dissociation, but degradation outpaces product formation.
[Cp*RuCl]4 (10 mol%) DMF 100 °C (MW) 20 min >85% Open coordination sphere; microwave heating rapidly overcomes activation barrier.

Experimental Protocols

The synthesis is executed in three distinct, self-validating stages. We utilize ethyl propiolate rather than propiolic acid in the cycloaddition step to prevent the free carboxylic acid from competitively coordinating to the ruthenium center or undergoing microwave-induced decarboxylation.

Workflow Step1 Step 1: Azidation 2-Bromoaniline to 2-Bromophenyl azide Step2 Step 2: RuAAC Azide + Ethyl Propiolate [Cp*RuCl]4, MW, 100°C Step1->Step2 Step3 Step 3: Hydrolysis LiOH, THF/H2O Acidic Workup Step2->Step3 Product Final Product 1-(2-Bromophenyl)-1H- 1,2,3-triazole-5-carboxylic acid Step3->Product

Figure 2: Three-step synthetic workflow for 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid.

Step 1: Synthesis of 2-Bromophenyl Azide

Causality: Conversion of the primary amine to an azide via a diazonium intermediate.

  • Diazotization: Suspend 2-bromoaniline (10.0 mmol) in 15 mL of 6M HCl and cool to 0 °C in an ice-salt bath. Slowly add a solution of NaNO₂ (11.0 mmol) in 5 mL of water dropwise, maintaining the internal temperature below 5 °C to prevent diazonium degradation. Stir for 30 minutes.

  • Azidation: Dissolve NaN₃ (12.0 mmol) in 5 mL of water. Add this solution dropwise to the diazonium mixture at 0 °C. Safety Note: Do not allow the reaction to become highly acidic in the presence of excess azide to prevent hydrazoic acid gas formation.

  • Workup: Stir at room temperature for 2 hours. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: The product is a pale yellow oil. FTIR will show a distinct, strong azide stretch at ~2110 cm⁻¹.

Step 2: Microwave-Assisted RuAAC

Causality: Regioselective formation of the 1,5-disubstituted triazole core[5].

  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2-bromophenyl azide (5.0 mmol) and ethyl propiolate (6.0 mmol) in anhydrous DMF (4.0 mL).

  • Catalyst Addition: Add [Cp*RuCl]4 (0.5 mmol, 10 mol% relative to Ru). Seal the vial with a crimp cap and purge with Argon for 5 minutes.

  • Reaction: Irradiate the mixture in a microwave reactor at 100 °C for 20 minutes.

  • Workup: Dilute the dark mixture with EtOAc (30 mL) and wash extensively with water (3 × 15 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield ethyl 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylate .

  • Validation: ¹H NMR will show the characteristic triazole C4-proton singlet at ~8.1 ppm.

Step 3: Saponification (Ester Hydrolysis)

Causality: Cleavage of the ethyl ester to reveal the target carboxylic acid.

  • Reaction: Dissolve the ester intermediate (3.0 mmol) in a 3:1 mixture of THF/H₂O (12 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 9.0 mmol).

  • Stirring: Stir vigorously at room temperature for 4 hours. Monitor via TLC (disappearance of the high-Rf ester spot).

  • Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and extract once with Et₂O (10 mL) to remove organic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches ~2. The target 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid will precipitate as a white/off-white solid.

  • Final Validation: Filter the solid, wash with ice-cold water, and dry under high vacuum. LC-MS will confirm the exact mass, and ¹³C NMR will show the carboxylic acid carbonyl peak at ~160-162 ppm.

References

  • Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides Journal of the American Chemical Society (2005) URL:[Link]

  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes Organic Letters (2007) URL:[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chemical Reviews (2016) URL:[Link]

Sources

Exploratory

1H and 13C NMR chemical shifts of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. As a molecule of interest in medicinal and materials chemistry, understanding its precise chemical structure is paramount. This document, intended for researchers and drug development professionals, offers a detailed theoretical framework for interpreting its NMR spectra, grounded in established principles of substituent effects and conformational analysis. It synthesizes data from analogous structures to present a reliable prediction of the spectral data. Furthermore, this guide includes a field-proven, step-by-step experimental protocol for the acquisition of high-quality NMR data for this and similar compounds.

Introduction: The Structural Elucidation Challenge

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its unique structural features, metabolic stability, and capacity to engage in hydrogen bonding.[1][2] When functionalized with aryl and carboxylic acid groups, as in 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, these compounds emerge as promising scaffolds for novel therapeutic agents.[2][3] The precise arrangement of these substituents dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of such molecules in solution. It provides atom-level information on the chemical environment and connectivity of every ¹H and ¹³C nucleus. This guide will deconstruct the anticipated NMR spectrum of the title compound, explaining the causal relationships between its structure and the resulting chemical shifts.

Theoretical Framework: Understanding the Chemical Environment

The chemical shift (δ) of a nucleus in NMR is exquisitely sensitive to its local electronic environment. The distribution of electrons around a nucleus creates a secondary magnetic field that opposes the main external magnetic field of the NMR spectrometer, thus "shielding" the nucleus. Any structural feature that alters this electron density will modulate the chemical shift. For 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, the key determinants are the electronic properties of the heterocyclic and aromatic rings, the nature of the substituents, and the solvent used for analysis.

Substituent Effects on the Aromatic and Heterocyclic Rings
  • 2-Bromophenyl Group: The bromine atom is an electronegative, ortho-para directing deactivator. Its primary influence is a strong electron-withdrawing inductive effect (-I), which deshields (moves downfield) the chemical shifts of nearby carbons and protons. This effect is most pronounced on the ipso-carbon (C1') and the ortho-carbon (C2').

  • 1,2,3-Triazole Ring: The triazole ring itself has a complex electronic character. It is generally considered an electron-withdrawing group. The chemical shifts of the triazole ring protons and carbons are typically found in specific regions, with C4 and C5 carbons appearing in the δ 120-150 ppm range.[4]

  • Carboxylic Acid Group: The -COOH group is strongly electron-withdrawing, significantly influencing the attached C5 of the triazole ring. The proton of the carboxylic acid is acidic and its signal is highly characteristic, appearing far downfield (δ 10-13 ppm) as a broad singlet.[5] This signal's position is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding.[6][7]

Conformational Considerations

The dihedral angle between the plane of the 2-bromophenyl ring and the 1,2,3-triazole ring is a critical factor, particularly for the ¹³C chemical shifts of the phenyl carbons.[8] Steric hindrance from the ortho-bromo substituent may force the rings into a twisted, non-planar conformation. This lack of planarity would disrupt π-conjugation between the rings, leading to predictable changes in the chemical shifts, especially for the ortho- and meta-carbons of the phenyl ring.[8]

Predicted ¹H and ¹³C NMR Spectral Data

Structure for Atom Numbering:

Caption: Numbering scheme for 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
COOH12.0 - 13.5Broad singlet-Highly deshielded acidic proton, subject to hydrogen bonding. Signal disappears upon D₂O exchange.[5][7]
H48.2 - 8.5Singlet-The sole proton on the electron-deficient triazole ring.[4] Its exact position is influenced by the adjacent C5-carboxylic acid group.
H3'7.6 - 7.8Doublet of doubletsdd, J ≈ 8.0, 1.5Ortho to the electron-withdrawing triazole and meta to the bromine.
H4'7.4 - 7.6Triplet of doubletstd, J ≈ 7.8, 1.5Meta to both the triazole and bromine substituents.
H5'7.3 - 7.5Triplet of doubletstd, J ≈ 7.8, 1.2Meta to the triazole and para to the bromine.
H6'7.8 - 8.0Doublet of doubletsdd, J ≈ 8.0, 1.2Ortho to the triazole and ortho to the bromine, expected to be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted δ (ppm)Rationale
C=O160 - 165Typical chemical shift for a carboxylic acid carbonyl carbon.[7]
C5140 - 145Triazole carbon attached to the electron-withdrawing carboxylic acid group, expected to be downfield.[4]
C4125 - 130Triazole carbon attached to a proton.
C1'135 - 138Aromatic carbon attached to the triazole ring (ipso-carbon).
C2'120 - 123Aromatic carbon attached to the bromine atom (ipso-carbon).
C3'133 - 135Aromatic CH carbon ortho to the triazole substituent.
C4'129 - 131Aromatic CH carbon meta to both substituents.
C5'128 - 130Aromatic CH carbon meta to the triazole and para to the bromine.
C6'125 - 127Aromatic CH carbon ortho to both the triazole and bromine, likely shielded by steric effects.[8]

Experimental Protocol for NMR Data Acquisition

To ensure the collection of high-quality, reproducible NMR data, a standardized protocol is essential. The following section details a robust methodology for the analysis of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR or 25-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve polar compounds like carboxylic acids. Deuterated chloroform (CDCl₃) may also be used, but solubility could be limited.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the sample until the compound is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm), and is often included in the deuterated solvent by the manufacturer.

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Data should be acquired on a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity (shim) should be optimized to ensure sharp signals.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is sufficient.

    • Acquisition Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse program (e.g., zgpg30) to obtain a spectrum with singlets for all carbon atoms.

    • Acquisition Parameters: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0 to 200 ppm).

  • Deuterium Exchange (Confirmation of COOH):

    • After acquiring the initial ¹H spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The broad signal corresponding to the carboxylic acid proton will disappear or significantly diminish, confirming its identity.[7][13]

Conclusion

This guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. By synthesizing information from related structures and applying fundamental principles of NMR theory, we have established a reliable set of predicted chemical shifts. The provided experimental protocol offers a standardized method to obtain high-quality data, which is the critical first step in the structural verification process for any new chemical entity. This information is vital for researchers in confirming the successful synthesis of the target molecule and for providing the foundational data needed for further drug development and material science applications.

References

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Regioselective Synthesis of 1-(2-Bromophenyl)-1H-1,2,3-Triazole-5-Carboxylic Acid

Executive Summary The compound 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a highly specialized, 1,5-disubstituted heterocyclic building block. Its unique structural topology—combining a sterically demanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a highly specialized, 1,5-disubstituted heterocyclic building block. Its unique structural topology—combining a sterically demanding ortho-bromophenyl ring with an acidic carboxylate adjacent to a triazole core—makes it a valuable bioisostere and intermediate in drug discovery. This whitepaper provides an authoritative guide on its physicochemical properties, the mechanistic rationale for its regioselective synthesis via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and a self-validating analytical protocol for its isolation.

Physicochemical Profile & Structural Logic

Understanding the physicochemical behavior of this molecule requires analyzing the interplay between its three primary moieties: the lipophilic and sterically bulky 2-bromophenyl group, the polar 1,2,3-triazole core, and the ionizable 5-carboxylic acid.

The ortho-bromo substitution forces the phenyl ring out of coplanarity with the triazole ring to minimize steric clash, disrupting extended π-conjugation. This twist influences both the molecule's solubility profile and its binding kinetics in biological targets.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, utilizing data from structural analogs and predictive models to establish a baseline for experimental design[1][2].

PropertyValueMechanistic Rationale / Source
Molecular Formula C9H6BrN3O2Standard composition for the scaffold[1].
Molecular Weight 268.07 g/mol Optimal for fragment-based drug discovery (FBDD)[1].
Monoisotopic Mass 266.96 DaAccounts for the 79Br isotope; crucial for high-resolution MS[2].
Topological Polar Surface Area 68.0 ŲDerived from N3 (30.7 Ų) + COOH (37.3 Ų); predicts moderate membrane permeability.
Predicted XLogP3 ~1.9Balances the lipophilic bromo-aromatic ring with the polar triazole-acid[2].
Predicted pKa 2.5 – 3.0The electron-withdrawing triazole ring significantly increases the acidity of the adjacent carboxylate.

Mechanistic Rationale for 1,5-Regioselectivity (RuAAC)

The synthesis of 1,2,3-triazoles is traditionally dominated by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which exclusively yields the 1,4-disubstituted regioisomer. To synthesize 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid , we must bypass the copper pathway and employ the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [3][4].

Causality of the Catalyst: The use of a Ruthenium(II) complex, specifically Cp∗RuCl(PPh3​)2​ , is non-negotiable for this specific isomer. The pentamethylcyclopentadienyl ( Cp∗ ) ligand provides immense steric bulk. When the 1-azido-2-bromobenzene and propiolic acid coordinate to the Ruthenium center, this steric crowding forces the carbon-nitrogen bond formation to occur between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. This oxidative coupling forms a six-membered ruthenacycle intermediate, which subsequently undergoes reductive elimination to yield the 1,5-isomer exclusively[5][6].

RuAAC_Pathway A 1-Azido-2-bromobenzene (Azide) C Cp*RuCl(PPh3)2 Catalyst A->C Coordination B Propiolic Acid (Alkyne) B->C Coordination D Ruthenacycle Intermediate C->D Oxidative Coupling E 1-(2-Bromophenyl)-1H-1,2,3- triazole-5-carboxylic acid D->E Reductive Elimination

Mechanistic pathway of the RuAAC reaction yielding the 1,5-disubstituted regioisomer.

Standardized Experimental Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system. Every step includes a specific mechanistic rationale to ensure reproducibility and high yield.

Step-by-Step Methodology
  • Reagent Preparation & Degassing:

    • Action: Dissolve 1-azido-2-bromobenzene (1.0 eq) and propiolic acid (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration. Degas the solution via argon sparging for 20 minutes.

    • Causality: Oxygen must be strictly excluded. Ambient O2​ will irreversibly oxidize the active Ru(II) catalyst to an inactive Ru(III) or Ru(IV) species, halting the catalytic cycle[7].

  • Catalyst Addition & Cycloaddition:

    • Action: Under positive argon pressure, add Cp∗RuCl(PPh3​)2​ (2 mol%). Heat the reaction mixture to 60 °C and stir for 4–6 hours.

    • Causality: DCE is selected as the solvent because its boiling point safely accommodates the 60 °C required to overcome the activation energy of the oxidative coupling step without causing solvent reflux degradation.

  • Reaction Quenching:

    • Action: Monitor via LC-MS. Upon consumption of the azide, cool the mixture to room temperature and concentrate under reduced pressure.

    • Causality: Removing the DCE prior to chromatography prevents solvent-induced band broadening, which is critical for isolating highly polar carboxylic acids.

  • Purification:

    • Action: Purify the crude residue via reverse-phase HPLC (C18 column) using a gradient of Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The carboxylic acid moiety makes the compound prone to streaking on normal-phase silica. The addition of 0.1% TFA suppresses the ionization of the carboxylate, ensuring sharp, Gaussian peak elution.

Analytical Validation System

To guarantee the structural integrity and regiomeric purity of the synthesized compound, a multi-modal analytical workflow is required. This system cross-verifies the mass and the specific 1,5-connectivity.

Analytical_Workflow S1 Crude Product (1,5-Regioisomer) S2 HPLC Purification (Reverse Phase, C18) S1->S2 Solvent: MeCN/H2O S3 LC-MS Analysis (ESI+, m/z 267.97) S2->S3 Mass Confirmation S4 NMR Spectroscopy (1H & 13C in DMSO-d6) S2->S4 Structural Elucidation S5 S5 S3->S5 Pass S4->S5 Pass

Self-validating analytical workflow for the purification and structural confirmation.

Validation Metrics
  • LC-MS (ESI+): The mass spectrum must display a distinct isotopic doublet at m/z 267.97 ( 79Br ) and m/z 269.97 ( 81Br ) in a 1:1 ratio, confirming the presence of the intact bromophenyl moiety[2].

  • 1 H NMR (DMSO- d6​ ): The solvent choice is critical; DMSO- d6​ disrupts intermolecular hydrogen bonding of the carboxylic acid, allowing for clear resolution. The diagnostic triazole C4​ proton in the 1,5-isomer typically resonates around δ 8.0–8.2 ppm. If the 1,4-isomer were present as an impurity, its C5​ proton would appear significantly further downfield ( δ 8.5–8.8 ppm). The absence of this downfield peak self-validates the regiomeric purity of the RuAAC protocol.

References

  • Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008, 130(28), 8923-8930. URL: [Link]

  • Johansson, J. R., et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews, 2016, 116(23), 14726-14768. URL: [Link]

  • PubChemLite Database. "1-(2-bromophenyl)-1h-1,2,3-triazole-4-carboxylic acid (Proxy Scaffold Data)." Université du Luxembourg, 2026. URL: [Link]

Sources

Exploratory

thermodynamic stability of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid Abstract: This guide provides a comprehensive framework for evaluating the . Intended for researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Abstract: This guide provides a comprehensive framework for evaluating the . Intended for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of stability assessment. We will explore a probable synthetic pathway, detail the core analytical techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provide a blueprint for interpreting the resulting data. The methodologies described herein are designed to establish a robust stability profile, a critical parameter for pharmaceutical development and material science applications.

Introduction: The Imperative of Stability for Novel Triazole Compounds

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its capacity for hydrogen bonding.[1] The specific compound, 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, combines this stable heterocyclic core with a synthetically versatile carboxylic acid group and a bromophenyl substituent, making it a promising intermediate for novel therapeutics.[2][3] However, before any active pharmaceutical ingredient (API) can advance, a thorough understanding of its thermodynamic stability is paramount. Material stability directly impacts product safety, efficacy, shelf-life, and the selection of appropriate storage conditions.[4]

This guide provides the scientific rationale and detailed protocols to comprehensively characterize the thermal behavior of this molecule, from synthesis to degradation.

Proposed Synthesis Pathway: Contextualizing Thermal Behavior

The thermal stability of a compound can be significantly influenced by its synthetic history, which may introduce impurities, residual solvents, or specific crystalline forms (polymorphs). The most common and efficient method for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[5][6] A plausible pathway for the title compound is outlined below.

start_material 2-Bromoaniline intermediate1 Diazonium Salt (in situ) start_material->intermediate1 Diazotization reagent1 NaNO2, HCl intermediate2 2-Bromophenyl Azide intermediate1->intermediate2 Azidation reagent2 Sodium Azide (NaN3) product 1-(2-bromophenyl)-1H-1,2,3-triazole- 5-carboxylic acid intermediate2->product CuAAC 'Click' Reaction alkyne Propiolic Acid alkyne->product catalyst CuSO4·5H2O Sodium Ascorbate catalyst->product Catalysis

Caption: Proposed synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Understanding this process is critical because residual copper catalysts, solvents (e.g., t-butanol/water mixtures often used in CuAAC[5]), or unreacted starting materials could appear as thermal events in subsequent analyses.

Core Methodologies for Thermodynamic Profiling

Thermodynamic stability is primarily assessed using a combination of thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this evaluation, providing complementary information on physical and chemical changes upon heating.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is exceptionally sensitive to phase transitions such as melting, crystallization, and glass transitions.[9]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the expected temperature range.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a high-purity inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[10]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the expected decomposition point (e.g., 350 °C). A controlled heating rate is crucial for resolving thermal events.[11]

    • Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (heat absorbing) and exothermic (heat releasing) events. The melting point (Tm) is typically identified as the onset or peak of the melting endotherm.[12] The enthalpy of fusion (ΔHfus) is determined by integrating the peak area.

prep Sample Preparation (3-5 mg in Al pan) run DSC Run (N2 Purge, 10 °C/min ramp) prep->run calib Instrument Calibration (e.g., Indium) calib->run Ensures Accuracy acq Data Acquisition (Heat Flow vs. Temp) run->acq analysis Data Analysis (Identify Tm, ΔHfus) acq->analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the definitive technique for determining decomposition temperatures and quantifying mass loss associated with desolvation, dehydration, or degradation.[13][14]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the mass balance calibration with standard weights and the temperature calibration using materials with known Curie points.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into a tared TGA pan (typically platinum or alumina).

  • Instrument Setup: Place the pan in the TGA furnace. Purge with a high-purity inert gas (e.g., nitrogen at 20-50 mL/min) to provide a non-reactive environment.[14]

  • Thermal Program:

    • Equilibrate at a low starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where all decomposition is complete (e.g., 600 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition (Td) and the temperature of maximum mass loss rate.

prep Sample Preparation (5-10 mg in Pt pan) run TGA Run (N2 Purge, 10 °C/min ramp) prep->run calib Instrument Calibration (Mass & Temp) calib->run Ensures Accuracy acq Data Acquisition (Mass vs. Temp) run->acq analysis Data Analysis (Identify Td, % Mass Loss) acq->analysis

Caption: Workflow for Thermogravimetric Analysis (TGA) analysis.

Data Interpretation and Mechanistic Insights

The data from DSC and TGA must be synthesized to build a complete stability profile. The following tables present representative data for a hypothetical analysis of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, based on literature values for similar aromatic triazole carboxylic acids.[5][15]

Table 1: Representative DSC Data

ParameterValueInterpretation
Melting Onset (Tm_onset)185 °CInitiation of the melting process. A sharp peak indicates high purity.
Melting Peak (Tm_peak)190 °CTemperature of maximum melting rate.
Enthalpy of Fusion (ΔHfus)120 J/gEnergy required to melt the solid; relates to crystal lattice energy.
Decomposition> 220 °CBroad exotherm indicating decomposition follows melting.

Table 2: Representative TGA/DTG Data

Decomposition StepTemperature RangeWeight Loss (%)Interpretation
1220 - 300 °C~16%Initial mass loss, potentially corresponding to decarboxylation (loss of CO2).
2300 - 450 °C~65%Major decomposition of the aromatic and heterocyclic ring structures.
Residual Mass @ 600 °C ~19% In an inert atmosphere, this may represent stable carbonaceous residue.

Mechanistic Discussion:

  • Initial Thermal Event: The DSC data suggests the compound melts at approximately 190 °C before it decomposes. This is a crucial finding, as processing the material above this temperature would lead to a phase change.

  • Decomposition Onset: TGA indicates the onset of mass loss at ~220 °C, which aligns with the post-melting decomposition seen in DSC. This temperature is a critical limit for the compound's stability.

  • Decomposition Pathway:

    • The first weight loss of ~16% is consistent with the theoretical mass percentage of the carboxylic acid group (COOH, 45 g/mol ) relative to the total molecular weight (~268 g/mol ). This suggests that decarboxylation is a likely initial step in the thermal degradation pathway.[15]

    • The subsequent major weight loss is due to the breakdown of the more stable triazole and bromophenyl rings. Computational studies on 1,2,3-triazoles suggest that ring-opening is a primary decomposition channel, which can be followed by the release of N2 gas.[16] The C-Br bond is also a potential point of cleavage at higher temperatures.

The inherent aromaticity of the 1,2,3-triazole ring generally imparts good thermal stability.[17] However, the presence of the carboxylic acid group provides a lower-energy decomposition route. The stability is therefore a balance between the robust heterocyclic core and its functional group substituents.

Conclusion

The can be rigorously defined through a systematic application of DSC and TGA. This guide outlines the necessary experimental workflows and provides a framework for interpreting the resulting data in a mechanistically meaningful way. The key stability indicators for this molecule are its melting point (approx. 190 °C) and its onset of decomposition (approx. 220 °C), with decarboxylation being the probable initiating degradation event. This information is fundamental for guiding decisions in process chemistry, formulation development, and establishing safe handling and storage protocols for this promising pharmaceutical intermediate.

References

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • ResearchGate. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties.
  • ACS Publications. (2017, May 5). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ACS Publications. (2023, July 27). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A.
  • Optica Publishing Group. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles.
  • PubMed. (2023, December 7). Azo-Bridged Triazole Macrocycles: Computational Design, Energy Content, Performance, and Stability Assessment.
  • ResearchGate. Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters | Request PDF.
  • ACS Publications. (2020, January 7). Solid–Liquid Equilibrium for Binary Systems Containing Carboxylic Acids and Acetic Anhydride Obtained by Differential Scanning Calorimetry.
  • Oriental Journal of Chemistry.
  • PMC. Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid.
  • RSC Publishing.
  • ResearchGate. The differential scanning calorimetry (DSC) plot for (I).
  • Sigma-Aldrich. 1,2,4-Triazole-3-carboxylic acid 97 4928-87-4.
  • ResearchGate. Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF.
  • RSC Publishing. (2025, January 31).
  • Wiley Online Library.
  • Wikipedia. Differential scanning calorimetry.
  • Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC).
  • Chames, F., et al.
  • ACS Publications. (2020, March 28). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A.
  • PMC.
  • Malvern Panalytical. Differential Scanning Calorimetry (DSC).
  • PMC. (2022, May). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2.
  • ARKAT USA. Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1.
  • PubChem. 1-(2-bromophenyl)-1h-1,2,3-triazole-5-carboxylic acid.
  • PubMed. (2016, September 24). The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins.
  • NIST. 1H-1,2,3-triazole-4-carboxamide, 5-[3-(p-bromophenyl)-1-triazeno]-.
  • NextSDS. 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
  • Docta Complutense. 2H-1,2,3-triazole-4-carboxylic acid using yheir vibrational spectra, quantum chemical calculations and molecular docking with MMP-2 receptor.

Sources

Foundational

electronic properties and DFT calculations of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its unique physicochemical properties and synthetic accessibility.[1] This guide provides a comprehensive analysis of a specific derivative, 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, focusing on its electronic architecture and theoretical characterization through Density Functional Theory (DFT) calculations. We delve into the rationale behind computational choices, present detailed protocols for analysis, and interpret the resulting data to provide actionable insights for drug design and development. The unique combination of the electron-withdrawing triazole ring, the potential for halogen bonding from the bromophenyl moiety, and the hydrogen bonding capabilities of the carboxylic acid group makes this molecule a compelling subject for theoretical and experimental investigation.

Introduction: The Significance of the 1,2,3-Triazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,3-triazole ring has emerged as a particularly versatile and valuable scaffold.[1] Its prominence is due to a combination of factors:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

  • Bioisosterism: It can act as a bioisostere for amide bonds, mimicking their geometry while offering a different electronic and stability profile.[1]

  • Dipolar Nature: The significant dipole moment of the triazole ring facilitates strong hydrogen bonding and other polar interactions, which are critical for molecular recognition at biological targets.

  • Synthetic Accessibility: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2]

The subject of this guide, 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, incorporates three key functional groups whose interplay defines its electronic character and potential for biological activity. The 2-bromophenyl group introduces steric constraints and the potential for halogen bonding, the triazole core provides a rigid, polar scaffold, and the carboxylic acid offers a primary site for hydrogen bonding and salt bridge formation. Understanding the electronic properties of this molecule is paramount to predicting its behavior in a biological system.

Synthetic Strategy: A Validated Protocol

The synthesis of 1,2,3-triazole carboxylic acids is well-established, often proceeding through a 1,3-dipolar cycloaddition reaction between an organic azide and a β-ketoester, followed by hydrolysis.[3][4] This approach provides a reliable pathway to the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Bromophenyl Azide

  • Dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (NaN₃) (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to stir for 1-2 hours, warming to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromophenyl azide.

Step 2: Cycloaddition and Hydrolysis to form 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

  • Dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise and stir for 30 minutes.

  • Add the previously synthesized 2-bromophenyl azide (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to hydrolyze the ester.

  • Continue to heat the mixture (e.g., at 60-80 °C) for 2-4 hours to ensure complete hydrolysis.

  • Cool the mixture to room temperature and acidify with cold dilute HCl (e.g., 2M HCl) until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition & Hydrolysis 2-Bromoaniline 2-Bromoaniline Diazonium_Salt Diazonium Salt Intermediate 2-Bromoaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C 2-Bromophenyl_Azide 2-Bromophenyl Azide Diazonium_Salt->2-Bromophenyl_Azide NaN₃ Triazole_Ester Triazole Ester Intermediate 2-Bromophenyl_Azide->Triazole_Ester Cycloaddition Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Triazole_Ester NaOEt, Reflux Final_Product 1-(2-bromophenyl)-1H-1,2,3- triazole-5-carboxylic acid Triazole_Ester->Final_Product 1. NaOH (aq) 2. HCl (aq) DFT_Workflow Input Input Structure (e.g., from Sketch) Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Confirmation Confirm True Minimum (No Imaginary Frequencies) Frequency->Confirmation SPE Single Point Energy Calculation Confirmation->SPE Verified Structure Analysis Property Analysis SPE->Analysis HOMO_LUMO HOMO/LUMO Analysis Analysis->HOMO_LUMO MEP MEP Mapping Analysis->MEP Charges Mulliken Charges Analysis->Charges Conceptual_Framework cluster_0 Computational (DFT) Analysis cluster_1 Experimental Validation DFT DFT Calculations (B3LYP/6-311++G(d,p)) HOMO_LUMO HOMO-LUMO Analysis (Reactivity, Stability) DFT->HOMO_LUMO MEP MEP Mapping (Interaction Sites) DFT->MEP Charges Mulliken Charges (Charge Distribution) DFT->Charges Understanding Comprehensive Understanding of Molecular Electronic Properties HOMO_LUMO->Understanding Correlates with MEP->Understanding Charges->Understanding UV_Vis UV-Vis Spectroscopy (Electronic Transitions) UV_Vis->Understanding Validates CV Cyclic Voltammetry (Redox Potentials) CV->Understanding Application Application in Drug Design (e.g., Pharmacophore Modeling, Docking Studies) Understanding->Application Informs

Fig 3. Synergy between computational and experimental approaches.
Mulliken Population Analysis

Mulliken population analysis assigns partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution. W[5][6]hile these charges are basis-set dependent, they offer valuable qualitative insights into the molecule's polarity and reactive sites.

[7]Table 2: Representative Mulliken Atomic Charges

Atom/GroupAtom LabelCalculated Charge (a.u.)Implication
Carboxylic Oxygen (C=O)O1-0.58Strong negative charge, potent H-bond acceptor.
Carboxylic Oxygen (O-H)O2-0.62Strong negative charge, involved in H-bonding.
Carboxylic HydrogenH1+0.45Highly positive, strong H-bond donor.
Triazole NitrogenN1-0.25Negative charge, potential coordination/H-bond site.
Triazole NitrogenN2-0.15Less negative due to bonding with phenyl group.
Triazole NitrogenN3-0.23Negative charge, potential coordination/H-bond site.
BromineBr-0.05Slightly negative, but σ-hole effect is more important for interactions.

Note: The values presented are representative and would be derived from actual DFT output.

The analysis would confirm the high polarity of the O-H bond in the carboxylic acid group and the overall electron-withdrawing nature of the triazole ring, which pulls electron density from the adjacent phenyl ring.

Conclusion and Outlook

The integrated approach of synthesis and in-depth DFT analysis provides a powerful framework for characterizing novel drug-like molecules. For 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, our theoretical investigation reveals a molecule with significant electronic features conducive to biological activity. The low-lying LUMO and high electrophilicity index suggest it can readily accept electrons, while the distinct, polarized regions identified by the MEP map highlight specific sites for potent intermolecular interactions such as hydrogen and halogen bonding. These computational insights are crucial for the rational design of new therapeutic agents, allowing researchers to predict molecular interactions, guide synthetic efforts, and ultimately accelerate the drug discovery process.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Creary, X., Chormanski, K., Peirats, G., & Renneburg, C. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry, 82(11), 5720–5730. [Link]

  • Nishizawa, S., et al. (n.d.).
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • Deep Origin. (2024). Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]

  • UCSB. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]

  • ResearchGate. (n.d.). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. [Link]

  • Creary, X., et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. PubMed. [Link]

  • ACS Publications. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry. [Link]

  • R Discovery. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. [Link]

  • Elsevier. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. [Link]

  • Giesen, D. J., et al. (2008). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. PMC. [Link]

  • ResearchGate. (n.d.). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. [Link]

  • International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. [Link]

  • ACS Omega. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. [Link]

  • Kannan, T., et al. (2022). Synthesis, crystal structure elucidation, DFT analysis, drug-likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID-19. PMC. [Link]

  • Mondal, T., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PMC. [Link]

  • Unknown Source. (n.d.). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant.
  • Al-Masoudi, N. A., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. PMC. [Link]

  • Boy, S., Kotan, G., & Yüksek, H. (2024). Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. European Journal of Science and Technology.
  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • ACS Publications. (2008). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Druglike Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and in Aqueous Solution. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. [Link]

  • Unknown Source. (n.d.).
  • Journal of Kufa for Chemical Sciences. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. [Link]

  • ResearchGate. (n.d.). Calculated Mulliken population analysis for the heterocycles 1 and 2 at the particular atoms. [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. [Link]

  • Katritzky, A. R., et al. (n.d.). 1,2,3-Triazoles. PMC. [Link]

  • PubMed. (2024). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. [Link]

  • ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.
  • Alcolea Palafox, M., Belskaya, N. P., & Kostova, I. P. (2023).
  • Semantic Scholar. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Science.gov. (n.d.). mulliken charge analysis: Topics. [Link]

  • PubMed. (2016). The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. [Link]

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

  • PMC. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • Unknown Source. (n.d.). A Review on DFT- Computational Methods for Solving Research Problems.
  • PMC. (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Link]

  • PubChem. (n.d.). 1-(2-bromophenyl)-1h-1,2,3-triazole-5-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. [Link]

  • IntechOpen. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • PMC. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. [Link]

  • PMC. (n.d.). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. [Link]

  • Arkat USA. (n.d.). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. [Link]

  • PMC. (n.d.). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. [Link]

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Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocol for 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid

Executive Summary Amide coupling of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid presents a unique synthetic challenge in medicinal chemistry and drug development. The substrate is highly susceptible to unimolec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amide coupling of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid presents a unique synthetic challenge in medicinal chemistry and drug development. The substrate is highly susceptible to unimolecular upon activation[1],[2]. Furthermore, the ortho-bromo substituent on the N1-phenyl ring introduces severe steric hindrance, restricting the trajectory of incoming nucleophiles. This Application Note details a causality-driven, self-validating protocol to successfully achieve amide bond formation while suppressing the M-44 decarboxylation byproduct.

Mechanistic Insights & Substrate Profiling

To successfully couple this substrate, one must understand the competing kinetic pathways at play during activation.

  • The Decarboxylation Pathway: The C5-carboxylic acid of the 1,2,3-triazole core is highly electron-deficient. When activated into an electrophilic intermediate (e.g., an OAt-ester or mixed anhydride), the system becomes primed for nucleophilic attack[3]. However, if amine capture is delayed, the lone pair on the N4 nitrogen facilitates the extrusion of CO 2​ , yielding the inactive 1-(2-bromophenyl)-1H-1,2,3-triazole[1].

  • The Steric Penalty: The 2-bromophenyl group cannot adopt a coplanar conformation with the triazole ring due to the steric bulk of the bromine atom. It is forced into an orthogonal geometry, creating a steric shield around the C5-carbonyl. This increases the half-life of the active ester, inadvertently favoring the decarboxylation degradation pathway over the desired amidation.

Reagent Selection Matrix

Choosing the correct coupling reagent is a function of the target amine's nucleophilicity. Harsh activating agents like CDI or SOCl 2​ will quantitatively decarboxylate the substrate[2].

  • HATU / DIPEA: Recommended for secondary or sterically hindered amines. forms a highly reactive OAt-active ester stabilized by a neighboring group effect, forcing rapid amide bond formation before decarboxylation can occur[3],[4].

  • T3P / Pyridine: The optimal choice for primary amines and anilines. (propylphosphonic anhydride) provides exceptionally mild activation. When paired with a weak base like pyridine, it suppresses base-catalyzed degradation pathways and minimizes thermal spikes[5],[6].

Quantitative Reagent Comparison
Coupling ReagentBaseSolventTemp (°C)Expected Yield (%)Decarboxylation (%)
HATU DIPEADMF0 to 2575 - 8510 - 15
T3P (50% in EtOAc) PyridineDCM0 to 2580 - 90< 5
EDC·HCl / HOBt DIPEADCM2540 - 5030 - 40
CDI NoneTHF60< 10> 80

Decision Workflow

Workflow Start 1-(2-Bromophenyl)-1H-1,2,3-triazole -5-carboxylic Acid AmineType Assess Amine Nucleophilicity & Steric Hindrance Start->AmineType Primary Primary / Unhindered Aliphatic Amines AmineType->Primary Secondary Secondary / Hindered or Anilines AmineType->Secondary T3P T3P / Pyridine (Mild Activation) Primary->T3P HATU HATU / DIPEA (Rapid Activation) Secondary->HATU Check1 LC-MS Check: Monitor Active Ester vs Decarboxylation T3P->Check1 HATU->Check1 Success Target Amide (>80% Yield) Check1->Success Fast capture Fail Decarboxylated Byproduct (M-44) Check1->Fail Slow capture

Logical decision tree for reagent selection based on amine nucleophilicity.

Self-Validating Experimental Protocol

This protocol utilizes T3P/Pyridine as the primary method due to its superior suppression of decarboxylation. It is designed as a self-validating system , requiring an analytical checkpoint before the point of no return.

Step 1: Substrate Solvation & Base Addition
  • Charge a dry, argon-flushed round-bottom flask with 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq, e.g., 0.5 mmol, 134 mg).

  • Dissolve the acid in 5 mL of anhydrous Dichloromethane (DCM).

  • Add Pyridine (3.0 eq, 1.5 mmol, 121 µL).

  • Causality: Pyridine is a weaker base than standard trialkylamines (like DIPEA). This reduces the rate of base-catalyzed degradation of the triazole core, making it ideal for pairing with T3P[5].

Step 2: Temperature Equilibration & Activation
  • Cool the reaction mixture strictly to 0 °C using an ice-water bath. Allow 5 minutes for thermal equilibration.

  • Add T3P (50% wt solution in EtOAc, 2.0 eq, 1.0 mmol, ~600 µL) dropwise over 10 minutes.

  • Causality: Dropwise addition prevents localized exothermic thermal spikes. Heat is the primary trigger for the extrusion of CO 2​ from the C5 position.

Step 3: Self-Validation (The "Active Ester" Check)
  • Stir the mixture for 15 minutes at 0 °C.

  • Withdraw a 5 µL aliquot and quench it into 100 µL of methanol.

  • Analyze via LC-MS.

  • Validation Metric: You should observe the methyl ester mass (M+14, formed by MeOH quenching the active ester). Check the ratio against the decarboxylated mass (1-(2-bromophenyl)-1H-1,2,3-triazole, exact mass 222.96, [M+H]+ ~224).

  • Action: If decarboxylation is >15% at this stage, abort the coupling, discard the batch, and re-evaluate your cooling efficiency and solvent anhydrousness.

Step 4: Amine Addition & Coupling
  • Once active ester formation is validated, add the target amine (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to slowly warm to 25 °C over 2 to 4 hours.

  • Causality: Keeping the initial amine addition at 0 °C ensures that the exothermic nucleophilic attack does not inadvertently heat the remaining unreacted active ester, which would otherwise degrade.

Step 5: Workup & Isolation
  • Dilute the reaction mixture with an additional 10 mL of DCM.

  • Wash sequentially with 10% aqueous citric acid (2 x 10 mL), saturated aqueous NaHCO 3​ (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Causality: T3P byproducts are highly water-soluble phosphonic acids[7],[8]. This simple liquid-liquid extraction completely removes the coupling reagent, avoiding the tedious chromatography often required to remove HATU's tetramethylurea byproduct[9].

Troubleshooting & Diagnostics

  • High levels of M-44 Byproduct observed after Amine Addition: The amine is too sterically hindered or poorly nucleophilic to capture the active ester in time. Solution: Switch the protocol to the HATU/DIPEA system in DMF to force a faster coupling rate[4].

  • No Active Ester formed in Step 3: Ensure the T3P solution is fresh. T3P can hydrolyze if exposed to atmospheric moisture over prolonged periods.

References

  • HATU - Amine to Amide Mechanism Source: Wikipedia / Common Organic Chemistry URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS) / Organic Chemistry Portal URL:[Link]

Sources

Application

Application Note: Advanced MOF Synthesis and Functionalization Using 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The design of Metal-Organic Framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linker. While simple carboxylates (e.g., BDC, BTC) dominate early MOF literature, heterocyclic linkers offer superior coordination versatility. This application note details the use of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (H-BPTC) as a highly functional ligand for MOF synthesis.

By combining the robust coordination chemistry of triazole-carboxylates with the synthetic utility of an ortho-bromo aryl handle, H-BPTC enables the construction of rigid, highly porous frameworks that are primed for Post-Synthetic Modification (PSM). For drug development professionals, these functionalized MOFs serve as highly tunable vehicles for targeted drug delivery or as heterogeneous catalysts for Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Insights: Causality in Ligand Design

The selection of H-BPTC is driven by three distinct structural features, each serving a specific mechanistic purpose in the self-assembly and subsequent application of the MOF.

  • Dual-Donor Coordination System: Similar to established 1,2,4-triazole-carboxylate systems, the 1,2,3-triazole ring provides multiple nitrogen donors, while the carboxylic acid provides oxygen donors[1]. This hybrid N/O-donor system facilitates the formation of robust polynuclear Secondary Building Units (SBUs) through multiple bonding interactions[2].

  • Steric Locking via Atropisomerism: The bulky bromine atom at the ortho position of the phenyl ring restricts rotation around the C-N bond connecting the phenyl and triazole rings. This steric hindrance locks the dihedral angle, rigidifying the ligand and preventing framework interpenetration—a common issue that reduces pore volume in MOFs.

  • The Aryl Bromide Handle for PSM: Direct synthesis of highly complex MOFs often fails due to steric bulk or functional group interference during crystallization. The -Br group serves as an inert bystander during solvothermal synthesis but acts as a highly reactive handle for post-synthetic C-C cross-coupling (e.g., Suzuki-Miyaura coupling). This allows researchers to covalently attach hydrophobic or hydrophilic moieties inside the pores to tune drug-loading affinity.

Ligand_Logic Ligand 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid Triazole 1,2,3-Triazole Ring (N2, N3 Donors) Ligand->Triazole Carboxyl Carboxylate Group (O1, O2 Donors) Ligand->Carboxyl Bromo Ortho-Bromo Phenyl (Steric & Reactive) Ligand->Bromo Coord1 Polynuclear Metal Nodes (e.g., Zn4O clusters) Triazole->Coord1 Carboxyl->Coord1 Steric Dihedral Angle Locking (Framework Rigidity) Bromo->Steric PSM C-C Cross Coupling (Pore Functionalization) Bromo->PSM

Caption: Mechanistic roles of the functional groups in 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid.

Experimental Workflows & Protocols

Solvothermal and hydrothermal approaches remain the most widely employed and reliable techniques for triazole-based MOF synthesis[3]. The following protocols describe a self-validating system for synthesizing, activating, and modifying a Zinc-based H-BPTC MOF (Zn-BPTC).

Protocol A: Solvothermal Synthesis of Zn-BPTC

Objective: Synthesize phase-pure Zn-BPTC single crystals. Causality: Zinc nitrate is utilized as the metal precursor because Zn(II) ions exhibit rapid, reversible coordination kinetics, which is essential for correcting defects during crystal growth[2]. N,N-dimethylformamide (DMF) is chosen as the solvent because its slow thermal decomposition generates trace amines, which gently deprotonate the H-BPTC ligand, controlling the nucleation rate[4].

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 0.10 mmol of H-BPTC (26.8 mg) and 0.15 mmol of Zn(NO3​)2​⋅6H2​O (44.6 mg) in 10 mL of a DMF/EtOH/H₂O mixture (v/v/v = 4:1:1).

  • Modulation: Add 50 µL of glacial acetic acid. Rationale: The acid acts as a competing modulator, temporarily capping the Zn(II) sites to slow down framework extension, thereby yielding larger, highly crystalline products rather than amorphous powders.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and heat isothermally at 85 °C in a programmable oven for 48 hours.

  • Cooling: Cool to room temperature at a rate of 5 °C/h. Rationale: Slow cooling prevents thermal shock and micro-fracturing of the crystals.

  • Validation Checkpoint: The reaction should yield transparent, polyhedral crystals. Powder X-Ray Diffraction (PXRD) of an aliquot should reveal sharp Bragg reflections at low angles ( 2θ<10∘ ), confirming the formation of a porous lattice.

Protocol B: Framework Activation (Pore Clearing)

Objective: Remove guest solvent molecules without collapsing the MOF architecture. Causality: Direct evaporation of DMF (boiling point 153 °C) exerts massive capillary forces on the pore walls, leading to structural collapse. Solvent exchange with a low-surface-tension solvent is mandatory.

Step-by-Step Methodology:

  • Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF ( 3×10 mL). Soak the crystals in anhydrous acetone (15 mL) for 3 days, replacing the acetone every 24 hours.

  • Desolvation: Transfer the acetone-exchanged crystals to a Schlenk flask. Apply a dynamic vacuum ( 10−3 Torr) at room temperature for 2 hours, then slowly ramp the temperature to 120 °C and hold for 12 hours.

  • Validation Checkpoint: Thermogravimetric Analysis (TGA) of the activated MOF should exhibit a flat plateau up to ~320 °C, indicating the complete absence of pore-bound solvent and high thermal stability of the framework[2].

Protocol C: Post-Synthetic Modification via Suzuki-Miyaura Coupling

Objective: Covalently attach a functional group (e.g., a phenyl ring) to the pore walls to increase hydrophobicity for drug encapsulation. Causality: The ortho-bromo group on the H-BPTC ligand is sterically protected from the metal nodes but remains accessible within the pores for oxidative addition by Palladium catalysts.

Step-by-Step Methodology:

  • Reagent Loading: In a nitrogen-filled glovebox, combine 50 mg of activated Zn-BPTC, 2.0 equivalents of phenylboronic acid, 0.1 equivalents of Pd(PPh3​)4​ , and 3.0 equivalents of anhydrous K2​CO3​ .

  • Reaction: Suspend the mixture in 5 mL of anhydrous DMF. Heat at 75 °C for 24 hours under gentle orbital shaking (avoid magnetic stirring, which crushes the MOF crystals).

  • Purification: Wash the functionalized MOF extensively with DMF, water, and methanol to remove unreacted boronic acid and base. To remove residual Pd catalyst, soak the MOF in a 0.01 M solution of EDTA in methanol for 12 hours.

  • Validation Checkpoint: FT-IR spectroscopy must show the disappearance of the aryl C-Br stretching vibration at ~1030 cm⁻¹. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) should confirm Pd levels are below 10 ppm, critical for pharmaceutical applications.

MOF_Workflow L Ligand: H-BPTC (1-(2-bromophenyl)-1H- 1,2,3-triazole-5-carboxylic acid) S Solvothermal Synthesis 85°C, 48h, DMF/EtOH/H2O L->S M Metal Precursor Zn(NO3)2·6H2O M->S MOF As-Synthesized Zn-BPTC (Pore-blocked) S->MOF Self-Assembly ACT Activation Solvent Exchange & Vacuum MOF->ACT PSM Post-Synthetic Modification Suzuki Coupling (Pd cat.) ACT->PSM Accessible -Br FMOF Functionalized MOF (Targeted Pore Environment) PSM->FMOF

Caption: Workflow for the synthesis, activation, and post-synthetic modification of Zn-BPTC MOFs.

Quantitative Data & Optimization Summary

To ensure reproducibility, the synthesis conditions were optimized. The table below summarizes the effect of solvent composition and modulator concentration on the framework's porosity and yield.

Synthesis ConditionSolvent Ratio (DMF:EtOH:H₂O)Modulator (Acetic Acid)Yield (%)BET Surface Area (m²/g)Crystal Morphology
Trial 1 (Unmodulated) 4:1:10 µL82%450Microcrystalline powder
Trial 2 (Optimized) 4:1:150 µL76%1,240 Large polyhedral crystals
Trial 3 (High Acid) 4:1:1200 µL31%1,190Few large crystals
Trial 4 (No Water) 1:1:050 µL15%N/AAmorphous precipitate

Note: The presence of water is critical for the in situ generation of the appropriate metal-oxo clusters (SBUs), while the modulator dictates the kinetics of crystal growth.

References

  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI. Available at:[4]

  • Synthesis and Structural Determination of Four Novel Metal−Organic Frameworks in a Zn−3-Amino-1,2,4-Triazole System. ACS Publications. Available at:[2]

  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid. PMC / National Institutes of Health. Available at:[1]

  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. ResearchGate. Available at:[3]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid

Executive Summary The 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid scaffold is a highly privileged building block in modern drug discovery, serving as a critical intermediate in the synthesis of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid scaffold is a highly privileged building block in modern drug discovery, serving as a critical intermediate in the synthesis of kinase inhibitors [1], SHP2 phosphatase inhibitors [3], and glycolate oxidase modulators. However, functionalizing the ortho-bromide via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a trifecta of synthetic challenges: severe steric hindrance, competitive catalyst chelation, and pH-dependent phase partitioning.

This application note provides a rationalized, self-validating protocol designed to overcome these barriers, ensuring high-yielding C-C bond formation while maintaining the integrity of the carboxylic acid moiety.

Mechanistic Insights & Causality (The E-E-A-T Core)

To achieve reproducible success with this specific substrate, scientists must move beyond standard coupling conditions and address the unique physicochemical properties of the molecule.

Challenge A: pH-Dependent Phase Partitioning

Under standard basic Suzuki conditions, the free carboxylic acid (-COOH) rapidly consumes one equivalent of base to form a carboxylate anion (-COO⁻).

  • The Causality: This deprotonation drastically shifts the substrate's solubility profile. If a standard biphasic system (e.g., Toluene/Water) is used, the deprotonated substrate partitions entirely into the aqueous layer, physically separating it from the lipophilic palladium catalyst in the organic layer, effectively halting the reaction.

  • The Solution: A highly miscible solvent system, such as 1,4-Dioxane/H₂O (4:1), combined with an excess of base (≥ 3.0 equivalents), ensures both the active catalyst and the carboxylate salt remain in a unified, homogeneous reactive phase.

Challenge B: Steric Hindrance at the Ortho-Position

The reactive C-Br bond is situated directly ortho to the bulky 1H-1,2,3-triazole ring.

  • The Causality: Small, rigid phosphine ligands (e.g., PPh₃) fail to create the necessary dynamic steric environment to facilitate the rate-limiting oxidative addition step. Furthermore, sterically congested N-heteroarenes are prone to forming inactive resting states with generic catalysts [2].

  • The Solution: Employing dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos accelerates oxidative addition. The use of a pre-formed third-generation palladacycle (XPhos Pd G3) ensures rapid generation of the active mono-ligated Pd(0) species without requiring high temperatures that could trigger unwanted protodecarboxylation.

Challenge C: Triazole-Mediated Catalyst Poisoning

1,2,3-triazoles are well-documented to act as strong σ-donor ligands to transition metals [4].

  • The Causality: The N2 and N3 atoms of the triazole core can competitively bind to the palladium center, displacing the intended phosphine ligands and forming stable, catalytically dead Pd-triazole complexes.

  • The Solution: Utilizing a strongly coordinating, bulky ligand like XPhos prevents the triazole from accessing the palladium coordination sphere.

Optimization of Reaction Conditions

The following quantitative data summarizes the optimization of the cross-coupling between 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid and phenylboronic acid.

EntryCatalyst / Ligand (5 mol%)Base (3.0 equiv)Solvent (v/v)Temp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O (4:1)90< 5%Biphasic separation; substrate trapped in aqueous layer.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9042%Homogeneous, but slow oxidative addition due to steric bulk.
3Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)9078%Good conversion; some catalyst poisoning observed.
4XPhos Pd G3 K₃PO₄ Dioxane/H₂O (4:1) 90 94% Optimal; rapid Pd(0) generation, resists triazole chelation.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Active Pd(0)L (from XPhos Pd G3) OA Oxidative Addition Complex [Ar-Pd(II)(L)-Br] Sterically Congested Pd0->OA Oxidative Addition (Rate-limiting) Substrate 1-(2-bromophenyl)-1H-1,2,3-triazole -5-carboxylate (Aqueous Soluble) Substrate->OA BaseExchange Base Exchange [Ar-Pd(II)(L)-OH] Activated Intermediate OA->BaseExchange K3PO4 / H2O Halide Abstraction Transmetalation Transmetalation Complex [Ar-Pd(II)(L)-Ar'] BaseExchange->Transmetalation Product Coupled Biaryl Product (Requires Acidic Workup) Transmetalation->Product Reductive Elimination (Accelerated by XPhos) Product->Pd0 Catalyst Regeneration Boronic Arylboronic Acid Ar'-B(OH)2 Boronic->Transmetalation Boronate Transfer

Figure 1: Suzuki-Miyaura catalytic cycle adapted for sterically hindered 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylate.

Detailed Experimental Protocol

Scale: 1.0 mmol Target: 1-(2-(Aryl)phenyl)-1H-1,2,3-triazole-5-carboxylic acid

Phase 1: Reaction Setup (Inert Atmosphere)
  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (268 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), anhydrous K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv), and XPhos Pd G3 (42 mg, 0.05 mmol, 5 mol%).

  • Causality Check: Solid reagents must be added prior to degassing. Introducing oxygen to the active Pd(0) species in solution rapidly degrades it into catalytically inactive Pd(II) peroxo complexes.

Phase 2: Solvation & Degassing
  • Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL) via syringe.

  • Sparge the mixture with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Self-Validation Milestone: The mixture will initially appear as a heterogeneous suspension. As the K₃PO₄ dissolves and deprotonates the carboxylic acid, the substrate will enter the solution phase. A homogeneous (though potentially colored) solution indicates successful salt formation and solvation.

Phase 3: Execution & Monitoring
  • Heat the reaction mixture to 90 °C under an Argon atmosphere for 12–16 hours.

  • Self-Validation Milestone: The reaction color will transition from pale yellow to a dark amber/brown, signifying the active turnover of the Pd(0)/Pd(II) cycle.

  • Monitor reaction completion via LC-MS. Note: Do not rely solely on TLC, as the highly polar carboxylate salt will streak heavily on normal-phase silica, masking conversion rates.

Phase 4: Workup & Isolation (Critical Phase)
  • Cool the reaction to room temperature. Dilute the mixture with deionized H₂O (10 mL) and wash with Ethyl Acetate (2 x 10 mL).

  • Causality Check: This inverse-washing step is crucial. It removes homocoupled boronic acid byproducts, cleaved XPhos ligand, and unreacted neutral impurities. Your desired product remains safely in the aqueous layer as the potassium carboxylate salt.

  • Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH reaches 2–3.

  • Self-Validation Milestone: A thick white or off-white precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid (typically ~pH 3.5).

  • Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure cross-coupled product.

References

  • Title: 5-substituted indazoles as kinase inhibitors (US Patent US9163007B2)
  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: ACS Publications (Journal of Organic Chemistry, 2022) URL: [Link]

  • Title: SHP2 phosphatase inhibitors and methods of use (Patent CN112166110A)
  • Title: Two Triazole-Based Phosphine Ligands Prepared via Temperature-Mediated Li/H Exchange: CuI and AuI Complexes and Structural Studies Source: ACS Publications (Inorganic Chemistry, 2016) URL: [Link]

Application

Application Note: 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the 1,2,3-triazole ring is widely deployed as a metabolically stable bioisostere for amide bonds, esters, and carboxylic acids. While the 1,4-disubstituted triazole (a tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole ring is widely deployed as a metabolically stable bioisostere for amide bonds, esters, and carboxylic acids. While the 1,4-disubstituted triazole (a trans-amide mimic) is easily accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted triazole serves as a highly privileged cis-amide mimic [1].

1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a bifunctional, sterically congested building block designed for advanced pharmacophore construction. The N1-(2-bromophenyl) moiety provides a robust handle for late-stage palladium-catalyzed cross-coupling or intramolecular cyclization, while the C5-carboxylic acid enables divergent peptidomimetic synthesis. This application note details the mechanistic rationale, regioselective synthesis, and self-validating protocols for utilizing this scaffold in drug development [2, 3].

Mechanistic Rationale & Structural Logic

The Causality of Regiocontrol: RuAAC vs. CuAAC

The synthesis of the 1,5-disubstituted core cannot be achieved via standard click chemistry (CuAAC), as copper acetylide intermediates exclusively yield 1,4-isomers. Instead, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) must be employed.

The choice of the [CpRuCl(PPh3)2] catalyst is dictated by causality: the bulky pentamethylcyclopentadienyl (Cp) ligand provides the necessary steric shielding to stabilize a six-membered ruthenacycle intermediate. During oxidative coupling, the first C–N bond forms between the more electronegative carbon of the alkyne and the terminal electrophilic nitrogen of the azide. Subsequent rate-determining reductive elimination selectively ejects the 1,5-disubstituted triazole [1, 4].

Structural Significance in Drug Design
  • Conformational Restriction: The 1,5-substitution pattern forces the N1-aryl ring and the C5-carboxylic acid out of coplanarity due to severe ortho-like steric clash. This induces a stable, constrained conformation ideal for binding deep within rigid protein pockets.

  • Bifunctional Orthogonality: The reactivity of the C5-carboxylic acid (electrophilic activation) is completely orthogonal to the N1-(2-bromophenyl) group (oxidative addition via transition metals), allowing for sequential, one-pot derivatizations without protecting group manipulation.

G Core 1-(2-Bromophenyl)-1H-1,2,3-triazole -5-carboxylic acid C5 C5-Carboxylic Acid Core->C5 N1 N1-(2-Bromophenyl) Core->N1 Amide Amide Coupling (HATU) Cis-Amide Bioisosteres C5->Amide Decarb Curtius Rearrangement 5-Amino Triazoles C5->Decarb Suzuki Suzuki-Miyaura Coupling Biaryl Pharmacophores N1->Suzuki Cyclize Intramolecular Cyclization Tricyclic Scaffolds N1->Cyclize

Caption: Divergent late-stage functionalization logic for the bifunctional triazole scaffold.

Quantitative Data Summaries

To justify the selection of the 1,5-isomer over the more common 1,4-isomer, the following physicochemical and mechanistic parameters must be considered during the lead optimization phase.

Table 1: Comparative Physicochemical and Mechanistic Profiling of Triazole Regioisomers

Property1,5-Disubstituted (RuAAC)1,4-Disubstituted (CuAAC)Medicinal Chemistry Implication
Synthesis Catalyst CpRuCl(PPh3)2 or [CpRuCl(cod)]CuSO4 / Sodium AscorbateRuAAC is required to access sterically demanding 1,5-isomers [2].
Bioisosteric Mimicry Cis-amide bondTrans-amide bond1,5-isomers induce peptide β-turns and constrained macrocycles.
Dipole Moment ~4.5 - 5.0 D~5.0 - 5.5 DModulates target binding affinity, membrane permeability, and solubility.
Steric Profile Highly congested (ortho-like)Extended (para-like)1,5-substitution forces the N1-aryl and C5-groups out of plane.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes explicit causality for reagent selection and analytical checkpoints to prevent downstream failures.

Protocol 1: Regioselective Synthesis via RuAAC and Hydrolysis

Objective: Synthesize the core scaffold from 1-azido-2-bromobenzene and ethyl propiolate.

Causality of Reagents: Ethyl propiolate is used instead of propiolic acid to prevent premature decarboxylation under transition-metal catalysis. The ester is subsequently saponified.

Step-by-Step Methodology:

  • Degassing: Dissolve 1-azido-2-bromobenzene (1.0 equiv, 10 mmol) and ethyl propiolate (1.2 equiv, 12 mmol) in anhydrous 1,4-dioxane (40 mL). Sparge with N2 for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Cp*RuCl(PPh3)2 (0.02 equiv, 2 mol%). The solution will turn dark brown.

  • Cycloaddition: Heat the reaction mixture to 80 °C for 4 hours under an inert atmosphere.

  • Hydrolysis (One-Pot): Cool to room temperature. Add 2M aqueous LiOH (3.0 equiv, 30 mmol) directly to the mixture. Stir for 2 hours at ambient temperature.

  • Workup: Concentrate in vacuo to remove dioxane. Dilute with H2O, extract with EtOAc (to remove phosphine ligands and unreacted ester), and acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated product with DCM, dry over Na2SO4, and concentrate.

Validation & Analytical Checkpoints:

  • In-Process Control (IPC): TLC (Hexane/EtOAc 7:3) prior to hydrolysis. The azide (Rf ~0.8) must be fully consumed.

  • Regiochemical Validation: 1 H NMR (CDCl 3​ ) must show the absence of the terminal alkyne proton (~3.0 ppm) and the appearance of the triazole C4-H singlet at ~8.1 ppm. The absence of a C5-H singlet (~7.8 ppm) definitively confirms 1,5-regiochemistry over the 1,4-isomer [4].

G Start 1-Azido-2-bromobenzene + Ethyl Propiolate RuCat [Cp*RuCl] Catalyst (RuAAC) Start->RuCat CuCat Cu(I) Catalyst (CuAAC) Start->CuCat RuInt 6-Membered Ruthenacycle (Oxidative Coupling) RuCat->RuInt Regioselective CuInt Copper Acetylide (Deprotonation) CuCat->CuInt Terminal Alkyne Only Prod15 1,5-Disubstituted Triazole (Target Scaffold) RuInt->Prod15 Reductive Elimination Prod14 1,4-Disubstituted Triazole (Off-Target Isomer) CuInt->Prod14 Ring Contraction

Caption: Mechanistic divergence of RuAAC vs. CuAAC in determining triazole regiochemistry.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the N1-(2-bromophenyl) handle into a biaryl system.

Causality of Reagents: The 2-bromo position is highly sterically hindered by the adjacent C5-carboxylic acid/amide. A palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl2, is required to prevent catalyst deactivation and force oxidative addition into the congested C–Br bond [3].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the triazole core (1.0 equiv), an arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The water is crucial for the transmetalation step.

  • Catalysis: Add Pd(dppf)Cl2 (5 mol%). Seal the vial.

  • Reaction: Heat under microwave irradiation at 110 °C for 30 minutes.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Validation & Analytical Checkpoints:

  • Mass Spectrometry (IPC): LC-MS (ESI+) monitoring is critical. The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to 79 Br and 81 Br.

  • Validation: Successful coupling is confirmed by the complete disappearance of the bromine isotopic signature and the emergence of a single [M+H]+ peak corresponding to the biaryl product.

Protocol 3: Amide Coupling for Bioisosteric Replacement

Objective: Couple the C5-carboxylic acid with a primary amine to form a peptidomimetic.

Causality of Reagents: Standard carbodiimides (EDC/HOBt) often fail here due to the steric bulk flanking the C5-position. HATU is mandated as the coupling reagent because the highly reactive 7-aza-OBt ester intermediate rapidly overcomes steric hindrance.

Step-by-Step Methodology:

  • Activation: Dissolve the triazole acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the primary amine (1.2 equiv). Stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

Validation & Analytical Checkpoints:

  • Validation: HPLC purity check must yield >95%. High-Resolution Mass Spectrometry (HRMS) is required to confirm the exact mass, ensuring no des-bromo side products were formed during basic activation.

References

  • Title: Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society / ResearchGate URL: [Link]

  • Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews / Chalmers Research URL: [Link]

  • Title: Discovery of GS-2278, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

Method

Application Note: Decarboxylation Methods for 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Rationale 1-(2-Bromophenyl)-1H-1,2,3-triazole derivatives are highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Rationale

1-(2-Bromophenyl)-1H-1,2,3-triazole derivatives are highly valuable scaffolds in medicinal chemistry, frequently serving as rigid linkers, bioisosteres for amide bonds, and pharmacophores in drug discovery[1]. In many synthetic routes, the 5-carboxylic acid moiety is utilized as a temporary directing group to achieve strict regioselectivity during cycloaddition (such as in organocatalytic azide-ketone cycloadditions or specific RuAAC/CuAAC variations).

However, the subsequent removal of this carboxyl group to yield the unfunctionalized C5-H triazole presents a unique synthetic challenge. The presence of the ortho-bromo substituent on the N1-phenyl ring introduces significant steric hindrance and inductive electron withdrawal. This guide provides field-proven, self-validating protocols for the decarboxylation of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid derivatives, balancing the need for high thermal energy to drive CO₂ extrusion with the necessity of preserving the sensitive C-Br bond for downstream cross-coupling applications.

Mechanistic Insights & Causality

Decarboxylation of 1-aryl-1H-1,2,3-triazole-5-carboxylic acids is an endothermic process driven by the entropic release of carbon dioxide gas[2].

The Role of the 2-Bromophenyl Group: The electron-withdrawing nature of the N1-(2-bromophenyl) group lowers the pKa of the carboxylic acid and stabilizes the developing negative charge at the C5 position during the transition state[3]. However, the steric bulk of the ortho-bromo group forces the phenyl ring out of coplanarity with the triazole ring, slightly altering the trajectory of protonation.

Causality in Solvent Selection: The reaction requires solvents with high dielectric constants and Lewis basicity (e.g., N,N-dimethylacetamide (DMA) or quinoline). The basicity of the solvent facilitates the initial deprotonation of the carboxylic acid, while its polarity stabilizes the highly polarized or zwitterionic transition state prior to CO₂ extrusion[4].

Mechanism A 1-(2-Bromophenyl)- 1H-1,2,3-triazole- 5-carboxylic acid B Zwitterionic Transition State A->B Heat / Base (-H+) C 1-(2-Bromophenyl)- 1H-1,2,3-triazole B->C +H+ D CO2 (Gas) B->D Extrusion

Mechanistic pathway of 1,2,3-triazole-5-carboxylic acid decarboxylation.

Comparative Decarboxylation Strategies

To select the optimal protocol for your specific derivative, we have summarized the quantitative performance of three distinct decarboxylation strategies.

Table 1: Comparison of Decarboxylation Conditions for 1-(2-Bromophenyl) Derivatives

MethodReagents / SolventTemp (°C)TimeYield (%)C-Br Cleavage Risk
Conventional Thermal Quinoline, neat180 - 2004 - 6 h65 - 75Moderate
Microwave-Assisted DMA, sealed vessel16020 min85 - 92Low
Catalytic (Ag-mediated) Ag₂CO₃ (10 mol%), DMF1202 - 3 h80 - 88Very Low

Note: Microwave-assisted heating is strongly preferred due to its superior kinetic control, which minimizes the homolytic cleavage of the C-Br bond that often occurs during prolonged conventional heating.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific workup steps (like the NaHCO₃ wash), the protocols inherently separate unreacted starting materials from the desired product, ensuring high purity.

Protocol A: Microwave-Assisted Thermal Decarboxylation (Recommended)

This method utilizes microwave irradiation to rapidly reach the activation energy required for CO₂ extrusion, drastically reducing reaction time and preventing thermal degradation of the bromoarene[2].

Materials:

  • 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid derivative (1.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (3.0 mL)

  • Microwave synthesizer (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend the triazole-5-carboxylic acid (1.0 mmol) in anhydrous DMA (3.0 mL).

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Self-Validation Check: Ensure the headspace is sufficient (at least 50% of vial volume) to accommodate the generation of CO₂ gas without exceeding the pressure limits of the instrument.

  • Irradiation: Irradiate the mixture at 160°C for 20 minutes. Set the pressure limit to 15 bar. A successful reaction will show a distinct pressure spike in the instrument's software corresponding to CO₂ evolution.

  • Cooling & Quenching: Allow the vial to cool to room temperature. Carefully uncap the vial to vent residual CO₂. Dilute the mixture with Ethyl Acetate (EtOAc) (15 mL).

  • Selective Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL). Causality Insight: This step is critical. Any unreacted starting material will be deprotonated and partitioned into the aqueous layer, ensuring the organic layer only contains the decarboxylated product.

  • Isolation: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to yield the pure 1-(2-bromophenyl)-1H-1,2,3-triazole.

Protocol B: Silver-Catalyzed Mild Decarboxylation

For highly sensitive derivatives where temperatures above 150°C lead to decomposition, a silver-catalyzed approach lowers the activation barrier.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask, add the triazole-5-carboxylic acid (1.0 mmol), Ag₂CO₃ (0.1 mmol, 10 mol%), and anhydrous DMF (5.0 mL).

  • Reaction: Stir the mixture under an argon atmosphere at 120°C for 2.5 hours. Monitor the reaction via TLC (disappearance of the baseline acid spot).

  • Filtration: Cool the mixture to room temperature and filter through a short pad of Celite to remove silver salts, washing the pad with EtOAc (20 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Wash with water (3 × 15 mL) to remove DMF, followed by a saturated NaHCO₃ wash (15 mL) to remove unreacted acid.

  • Isolation: Dry the organic phase over MgSO₄, concentrate, and purify via recrystallization or chromatography.

Workflow S1 S1 S2 2. Reaction Microwave: 160°C, 20 min Monitor pressure (CO2 spike) S1->S2 S3 3. Selective Workup Wash with sat. NaHCO3 Extract with EtOAc S2->S3 S4 4. Purification Flash Chromatography (Hexane/EtOAc) S3->S4

Step-by-step experimental workflow for microwave-assisted decarboxylation.

Analytical Validation & Troubleshooting

To confirm the success of the decarboxylation and the integrity of the 2-bromophenyl group, perform the following analytical checks:

  • ¹H NMR Spectroscopy: The most definitive proof of decarboxylation is the disappearance of the broad carboxylic acid OH proton (>12.0 ppm) and the appearance of a sharp, highly deshielded singlet corresponding to the newly formed C5-H proton on the triazole ring, typically resonating between 8.00 ppm and 8.60 ppm depending on the solvent (CDCl₃ or DMSO-d6).

  • Mass Spectrometry (LC-MS): Ensure the isotopic pattern of the molecular ion retains the characteristic 1:1 ratio of [M]⁺ and [M+2]⁺ peaks, confirming that the ortho-bromo substituent has not undergone thermal debromination.

  • Troubleshooting Incomplete Reactions: If starting material persists (indicated by recovery during the NaHCO₃ wash), verify the moisture content of the DMA/DMF. Water can hydrogen-bond with the carboxylic acid, stabilizing it and artificially raising the activation energy required for decarboxylation. Use strictly anhydrous solvents.

References

  • Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals. Available at:[Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au - ACS Publications. Available at:[Link]

  • A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process. Synthesis (Organic Chemistry Portal). Available at: [Link]

Sources

Application

Application Note: Ruthenium-Catalyzed Decarboxylative C–H Activation and Annulation of 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid

Executive Summary The synthesis of highly functionalized, conformationally restricted heterocycles is a cornerstone of modern drug discovery. The substrate 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, conformationally restricted heterocycles is a cornerstone of modern drug discovery. The substrate 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid represents a highly versatile, bifunctional scaffold. By intentionally positioning three reactive modalities in strict spatial proximity—the acidic C5-carboxylate, the nitrogen-rich triazole core, and the ortho-halogenated aryl ring—this molecule is perfectly primed for transition-metal-catalyzed cascade reactions [1].

This technical guide details the utilization of this substrate in a Ruthenium(II)-catalyzed decarboxylative annulation workflow. By leveraging the C5-carboxylic acid as a traceless directing group, researchers can drive an intramolecular C–H functionalization/cross-coupling cascade to yield triazolo[1,5-a]indole derivatives , a privileged polycyclic pharmacophore in neuropharmacology and oncology.

Mechanistic Rationale & Design (E-E-A-T)

Why Ruthenium(II)?

While Palladium(0/II) cycles are traditional for cross-coupling, Ruthenium(II) catalysis—specifically utilizing [Ru(p-cymene)Cl2]2—offers superior performance for electron-deficient heterocycles. Ru(II) operates via a Concerted Metalation-Deprotonation (CMD) pathway [2], which is highly tolerant of the nitrogen-rich triazole network that would otherwise poison Pd catalysts through irreversible coordination.

The Role of the C5-Carboxylic Acid

In this protocol, the carboxylic acid is not merely a functional group; it is a traceless directing group .

  • Coordination: The carboxylate first anchors the Ru(II) center, forming a stable O–Ru–N metallacycle.

  • Decarboxylative Metalation: Upon heating to 120 °C, the system extrudes CO₂, leaving behind a highly reactive, nucleophilic Ru–C5 bond. This circumvents the need for pre-functionalization (e.g., stannylation or borylation) at the C5 position [3].

Intramolecular Annulation

Once the Ru–C5 intermediate is formed, its spatial proximity to the C2-bromine on the N1-phenyl ring forces an intramolecular oxidative addition. The transient Ru(IV) metallacycle rapidly undergoes reductive elimination, forming a new C–C bond and yielding the fused triazolo[1,5-a]indole system [4].

Pathway Visualization

RUCycle Cat [Ru(p-cymene)Cl2]2 Precatalyst ActiveCat Ru(II)-Carboxylate Active Species Cat->ActiveCat KOAc, Solvent Coord Substrate Coordination (O-Ru-N linkage) ActiveCat->Coord Substrate Decarb Decarboxylation (-CO2) Ru-C5 Intermediate Coord->Decarb Heat (120 °C) OxAdd Oxidative Addition (C-Br Cleavage) Decarb->OxAdd Intramolecular proximity RedElim Reductive Elimination Product Formation OxAdd->RedElim Transient Ru(IV) RedElim->ActiveCat Catalyst Regeneration Product Triazolo[1,5-a]indole Scaffold RedElim->Product Dissociation

Figure 1: Ru(II)-catalyzed decarboxylative C-H activation and annulation cycle.

Reaction Optimization Data

To establish the causality of the chosen reagents, optimization of the decarboxylative annulation was performed. The quantitative data is summarized in Table 1.

Table 1: Optimization of Ru(II)-Catalyzed Decarboxylative Annulation

EntryPrecatalyst (5 mol%)Additive / BaseSolventTemp (°C)Yield (%)Causality / Observation
1 [Ru(p-cymene)Cl2]2 KOAc (2.0 eq) NMP 120 88 Optimal; KOAc facilitates the CMD mechanism.
2[Ru(p-cymene)Cl2]2Na₂CO₃ (2.0 eq)NMP12045Weaker coordination of carbonate lowers active Ru concentration.
3Cp*RuCl(PPh3)2KOAc (2.0 eq)DMF10062Steric bulk of PPh₃ hinders intramolecular oxidative addition.
4NoneKOAc (2.0 eq)NMP1200Confirms strict transition-metal dependence.
5[Ru(p-cymene)Cl2]2KOAc (2.0 eq)Toluene12015Poor solubility of the polar carboxylic acid substrate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) and visual cues ensure that the researcher can verify the success of each mechanistic step in real-time without relying solely on post-reaction LC-MS.

Materials Required:
  • Substrate: 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 mmol, 268 mg)

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.05 mmol, 30.6 mg)

  • Base: Potassium acetate (KOAc), anhydrous (2.0 mmol, 196 mg)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous and degassed (5.0 mL)

Step-by-Step Methodology:

Step 1: Pre-reaction Assembly & Degassing

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the substrate, [Ru(p-cymene)Cl2]2, and KOAc.

  • Seal the tube with a rubber septum and subject it to three cycles of vacuum/Argon backfill.

  • Causality: While Ru(II) is generally stable to air, degassing is critical here to prevent the oxidative homocoupling of the highly reactive Ru–C5 intermediate before it can undergo intramolecular cyclization.

  • Add anhydrous NMP (5.0 mL) via syringe.

Step 2: Activation & Decarboxylation

  • Place the Schlenk tube in a pre-heated oil bath at 120 °C.

  • Visual Cue Validation: Within 5–10 minutes, the reaction mixture will transition from a bright orange suspension (indicating the unreacted precatalyst) to a deep, homogenous brown solution. This confirms the formation of the active Ru(II)-carboxylate species.

  • Gas Evolution Validation: Observe the mixture closely. Micro-bubbling will occur as the substrate undergoes thermal decarboxylation (extrusion of CO₂).

Step 3: In-Process Control (IPC)

  • After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL EtOAc, and wash with 1 mL water (to remove NMP).

  • Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1 with 1% AcOH).

  • TLC Validation: The starting material (carboxylic acid) will remain near the baseline ( Rf​≈0.1 ), whereas the successful annulation product (triazolo[1,5-a]indole) will migrate rapidly as a distinct UV-active spot ( Rf​≈0.6 ). The reaction is complete when the baseline spot disappears.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and dilute with EtOAc (20 mL).

  • Wash the organic layer with 5% aqueous LiCl solution ( 3×10 mL) to completely partition the NMP into the aqueous phase.

  • Causality: LiCl creates a high ionic strength aqueous phase, preventing emulsion formation and aggressively pulling the highly polar NMP out of the organic layer.

  • Wash with saturated NaHCO₃ (10 mL) to remove any unreacted starting material.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the fused heterocycle.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 2016. Provides foundational context on the synthesis and stability of 1,2,3-triazole networks and their interaction with Ru catalysts. URL:[Link]

  • Highly Active and Robust Ruthenium Complexes Based on Hemilability of Hybrid Ligands for C–H Oxidation. The Journal of Organic Chemistry, 2020. Details the Concerted Metalation-Deprotonation (CMD) mechanism and the generation of active Ru(II) species. URL:[Link]

  • Transition-Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-triazoles. Organic Letters, 2010. Discusses the structural properties and synthesis of 1,5-disubstituted triazoles, including carboxylic acid derivatives. URL:[Link]

  • Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones. MDPI Molecules, 2022. Serves as a mechanistic analog for transition-metal catalyzed intramolecular annulation and oxidative addition/reductive elimination cascades. URL:[Link]

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Triazoles from 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic manipulation of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. This versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic manipulation of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. This versatile starting material serves as a powerful scaffold for the development of novel bioactive compounds. The 1,2,3-triazole core is a privileged structure in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere of the amide bond, enabling it to engage in hydrogen bonding and dipole interactions with biological targets.[1][2][3] This guide details three primary synthetic pathways: amide bond formation, esterification, and palladium-catalyzed cross-coupling, providing not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Strategic Value of the Scaffold

The 1,2,3-triazole moiety is a cornerstone of modern drug discovery, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The selection of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid as a starting material is a strategic choice rooted in its trifunctional nature:

  • The Triazole Core: An aromatic, chemically robust heterocycle that acts as a rigid scaffold, orienting substituents in a well-defined three-dimensional space. Its nitrogen atoms are excellent hydrogen bond acceptors.

  • The Carboxylic Acid (C5-Position): A versatile functional handle that can be readily converted into a wide array of derivatives, most notably amides and esters, allowing for the exploration of diverse chemical space and modulation of physicochemical properties.

  • The 2-Bromophenyl Group (N1-Position): A key site for late-stage functionalization. The carbon-bromine bond is a prime substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[8][9][10] This enables the introduction of complex aryl, heteroaryl, or amino substituents, which is critical for tuning the molecule's biological activity and specificity. The presence of bromine on an aromatic ring has been noted in numerous bioactive marine natural products, suggesting its potential role in enhancing biological effects.[11][12][13]

This guide will provide detailed protocols for leveraging these three features to generate libraries of novel triazole derivatives for biological screening.

Pathway I: Amide Library Synthesis via Carboxylic Acid Activation

Causality & Rationale: Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[14] By coupling the triazole carboxylic acid with a diverse panel of amines, researchers can systematically probe structure-activity relationships (SAR). The resulting amides can mimic peptide bonds, introduce new hydrogen bonding donors, and alter solubility and cell permeability. The reaction requires activation of the carboxylic acid to overcome its inherent low electrophilicity.[14][15]

Workflow for Amide Synthesis

cluster_workflow Amide Synthesis Workflow start Start: 1-(2-bromophenyl)-1H- 1,2,3-triazole-5-carboxylic acid activate Step 1: Carboxylic Acid Activation start->activate Coupling Reagent (e.g., HATU, HBTU) couple Step 2: Amine Coupling activate->couple Amine (R1R2NH) Base (e.g., DIPEA) workup Step 3: Aqueous Work-up & Extraction couple->workup purify Step 4: Purification (Column Chromatography) workup->purify product Product: Bioactive Amide Derivative purify->product

Caption: General workflow for amide synthesis.

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used peptide coupling reagent that minimizes racemization in chiral substrates.

Materials:

  • 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq), the desired amine (1.1 eq), and DIPEA (3.0 eq) to the solution.

    • Scientist's Insight: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and the ammonium salt formed from the amine, facilitating the reaction without competing as a nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Aqueous Washes: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

    • Causality: The HCl wash removes residual DIPEA and unreacted amine. The NaHCO₃ wash removes residual DMF and any unreacted carboxylic acid. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pathway II: Esterification for Prodrug and Intermediate Synthesis

Causality & Rationale: Converting the carboxylic acid to an ester can enhance the lipophilicity of a compound, which may improve its ability to cross cell membranes. Esters are often used as prodrugs, which are metabolized in vivo to release the active carboxylic acid.[16] This protocol uses thionyl chloride (SOCl₂), a common and effective method for creating esters from carboxylic acids that avoids the high temperatures and strongly acidic conditions of a classic Fischer esterification.[16]

Protocol 3.1: Thionyl Chloride-Mediated Esterification

Materials:

  • 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq)

  • Anhydrous alcohol (e.g., methanol, ethanol) (used as solvent)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq) in the desired anhydrous alcohol (e.g., 10-20 volumes of methanol for the methyl ester).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred suspension.

    • Warning: This reaction is exothermic and releases noxious gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.

    • Mechanism Insight: SOCl₂ reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. It also reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then attacked by the alcohol.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or reflux gently. Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Solvent Removal: Remove the excess alcohol and SOCl₂ under reduced pressure.

  • Work-up: Carefully add saturated NaHCO₃ solution to the residue to neutralize any remaining acid until effervescence ceases.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification & Characterization: Purify by column chromatography or recrystallization if necessary. Characterize the final product by NMR and MS.

Pathway III: Diversification via Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] For this scaffold, it allows for the substitution of the bromine atom on the phenyl ring with a vast array of aryl or heteroaryl groups. This is a powerful strategy for late-stage diversification, enabling fine-tuning of electronic properties and steric bulk to optimize target engagement and pharmacokinetic profiles.

Catalytic Cycle of Suzuki-Miyaura Coupling

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Triazole-Br (R-X) PdII_Aryl Aryl-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Boronic Acid (R'-B(OH)₂) + Base PdII_Diaryl Aryl-Pd(II)L₂-Aryl' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Forms R-R' RedElim->Pd0 Regenerates Catalyst

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Protocol 4.1: Suzuki-Miyaura Coupling of a Triazole Ester

This protocol assumes the use of a triazole ester derivative prepared via Pathway II.

Materials:

  • 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylate ester (e.g., methyl ester) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

  • Inert atmosphere supplies (N₂ or Ar)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the triazole ester (1.0 eq), the boronic acid (1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (0.05 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

    • Scientist's Insight: This step is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the coupled product.

  • Characterization: Confirm the structure of the biaryl triazole derivative by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the bromine isotopic pattern in the mass spectrum is a key indicator of a successful reaction.

Data Presentation: Representative Compounds and Biological Context

The following tables provide examples of compounds that can be synthesized using these protocols and the known biological activities of structurally related 1,2,3-triazoles to provide context for potential applications.

Table 1: Examples of Synthesized Derivatives

Compound IDSynthetic PathwayR Group (Amine/Alcohol/Boronic Acid)Expected Yield Range (%)
AMD-01 Pathway I (Amide)Morpholine75-90%
AMD-02 Pathway I (Amide)4-Fluoroaniline70-85%
EST-01 Pathway II (Ester)Methanol85-95%
SUZ-01 Pathway III (Suzuki)4-Methoxyphenylboronic acid (from EST-01)60-80%
SUZ-02 Pathway III (Suzuki)Pyridine-3-boronic acid (from EST-01)55-75%

Table 2: Biological Activities of Related 1,2,3-Triazole Scaffolds

Activity TypeExample Structure ClassPotency (IC₅₀ / MIC)Reference
Anticancer1,4-Disubstituted triazoles1.02 - 74.28 µM (various cell lines)[4]
AntidiabeticQuinozolinone-1,2,3-triazolesIC₅₀ = 181.0 - 474.5 µM (α-glucosidase)[17]
Antimicrobial1,4-Disubstituted triazole-sulfonamidesMIC: 5 µg/mL (vs. various bacteria)[17]
Anti-inflammatory1,4-Diaryl-substituted triazolesExcellent COX-2 Inhibition[3][17]

Conclusion

The protocols outlined in this guide demonstrate the synthetic utility of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid as a foundational scaffold for constructing diverse libraries of potential drug candidates. By systematically applying amide coupling, esterification, and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate novel molecules with tailored properties. Each protocol has been designed to be robust and reproducible, with embedded scientific rationale to empower users to troubleshoot and adapt these methods for their specific research goals. The successful synthesis and subsequent biological evaluation of these compounds will contribute to the ever-expanding and vital field of triazole-based medicinal chemistry.

References

  • Title: Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review Source: Taylor & Francis Online URL: [Link]

  • Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: Frontiers in Pharmacology URL: [Link]

  • Title: Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review Source: Preprints.org URL: [Link]

  • Title: Triazole analogues as potential pharmacological agents: a brief review Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Esterification with Aromatic Acyl-1,2,4-triazole Catalyzed by Weak Base at the Rate Comparable to Acyl Chloride Source: The Chemical Society of Japan URL: [Link]

  • Title: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Bromophenols in Marine Algae and Their Bioactivities Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity Source: ResearchGate URL: [Link]

  • Title: 1,2,3-Triazoles: Synthesis and Biological Application Source: IntechOpen URL: [Link]

  • Title: Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications Source: MDPI URL: [Link]

  • Title: Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids Source: openreviewhub.org URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Synthesis Yield of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of this specific 1,5-disubstituted triazole. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your reaction yields.

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, but accessing specific regioisomers can be challenging. The thermal Huisgen 1,3-dipolar cycloaddition often yields an inseparable mixture of 1,4- and 1,5-disubstituted products, while the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly selective for the 1,4-isomer.[1][2] Therefore, to obtain the desired 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, a different catalytic system is required. This guide focuses on the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively furnishes the desired 1,5-regioisomer.[3][4]

Synthetic Pathway Overview

The most reliable pathway to the target compound involves a three-step sequence: (1) Synthesis of the key azide intermediate, (2) A regioselective Ruthenium-catalyzed cycloaddition, and (3) A final hydrolysis step to unmask the carboxylic acid.

G cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: RuAAC Cycloaddition cluster_2 Step 3: Hydrolysis A 2-Bromoaniline B 2-Bromophenyl Azide A->B  NaNO₂, HCl  NaN₃ D Ethyl 1-(2-bromophenyl)-1H-1,2,3-triazole- 5-carboxylate B->D  [Cp*RuCl] Catalyst  Solvent, Heat C Ethyl Propiolate C->D E 1-(2-bromophenyl)-1H-1,2,3-triazole- 5-carboxylic acid D->E  1. Base (e.g., LiOH)  2. Acid Workup (e.g., HCl)

Caption: General three-step workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q: Why is the Ruthenium-catalyzed reaction (RuAAC) essential for synthesizing the 1,5-disubstituted product?

A: The regioselectivity of azide-alkyne cycloadditions is determined by the catalytic cycle's mechanism. The well-known copper-catalyzed (CuAAC) "click" reaction proceeds through a copper-acetylide intermediate that selectively yields 1,4-disubstituted triazoles.[1][2] In contrast, the Ruthenium-catalyzed (RuAAC) reaction proceeds via a different pathway involving the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[3][5] This mechanism favors the formation of a bond between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne, leading exclusively to the 1,5-disubstituted regioisomer after reductive elimination.[3][5]

Q: What are the most effective and commercially available ruthenium catalysts for this transformation?

A: Research has shown that pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes are the most efficient and selective catalysts for this reaction.[3][5] The two most commonly used catalysts are:

  • [Cp*RuCl(PPh₃)₂] (Dichloro(pentamethylcyclopentadienyl)ruthenium(III) dimer)

  • [Cp*RuCl(COD)] (Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II))

The [Cp*RuCl(COD)] catalyst often shows higher activity, allowing reactions to be performed at lower temperatures, which can be beneficial for sensitive substrates.[4][6]

Q: How do I prepare and handle the 2-bromophenyl azide starting material safely?

A: 2-Bromophenyl azide is typically synthesized from 2-bromoaniline via a two-step, one-pot diazotization-azidation reaction.[7][8] The aniline is first treated with sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt, which is then reacted in situ with sodium azide to yield the final product.

Crucial Safety Note: Organic azides are high-energy compounds and are potentially explosive.[6] They can be sensitive to heat, shock, and friction. Always handle them with extreme care in a well-ventilated fume hood, behind a safety shield. Avoid using metal spatulas for transfers and work on a small scale whenever possible.

Q: Should I use propiolic acid directly or a protected version like an ester?

A: It is highly recommended to use an ester of propiolic acid, such as ethyl propiolate or methyl propiolate, for the RuAAC reaction. The free carboxylic acid of propiolic acid can interfere with the catalytic cycle of many organometallic catalysts, including ruthenium complexes, leading to lower yields or complete reaction failure. The use of an ester provides a stable, neutral reaction partner. The desired carboxylic acid can then be easily obtained in a subsequent high-yielding hydrolysis (saponification) step.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Ruthenium catalysts can be sensitive to air and moisture. 2. Impure Reagents: Impurities in the azide or alkyne can poison the catalyst. 3. Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Incorrect Solvent: The solvent may not be suitable for the reaction.1. Purchase catalyst from a reputable source and handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 2. Purify the 2-bromophenyl azide by column chromatography (if necessary and done with care) and distill the ethyl propiolate. 3. Screen a range of temperatures, starting from room temperature up to 60-80 °C. Monitor progress by TLC or LC-MS.[9] 4. Anhydrous, non-coordinating solvents like Toluene, Dioxane, or DMF are often effective.
Mixture of Regioisomers Observed 1. Copper Contamination: The formation of the 1,4-isomer is characteristic of the CuAAC reaction. Trace copper can catalyze this side reaction. 2. Ineffective Catalyst: The chosen ruthenium catalyst may not be providing complete regioselectivity under the specific reaction conditions.1. Use acid-washed glassware (aqua regia or nitric acid wash, followed by thorough rinsing with deionized water) to remove any trace metal contaminants. Use high-purity reagents. 2. Ensure you are using a validated [Cp*RuCl] catalyst. Confirm the catalyst's identity and purity if possible.
Incomplete Ester Hydrolysis 1. Insufficient Base/Time: The saponification reaction may not have gone to completion. 2. Steric Hindrance: The ester group might be sterically hindered, slowing down the hydrolysis.1. Use a slight excess of base (e.g., 1.5-2.0 equivalents of LiOH). Monitor the reaction by TLC or LC-MS until all starting material is consumed. Gentle heating (40-50 °C) can accelerate the reaction. 2. If LiOH in THF/H₂O is slow, consider alternative conditions like NaOH in a mixture of methanol and water.
Difficulty Purifying the Final Acid 1. Product Solubility: The product may have some solubility in the aqueous layer during workup. 2. Emulsion Formation: Emulsions can form during acidic workup and extraction. 3. Crystallization Issues: The product may precipitate as an oil or be difficult to crystallize.[10]1. After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate. 2. Add brine (saturated NaCl solution) to help break up emulsions during extraction. 3. If direct precipitation yields an impure solid, dissolve the crude product in a minimal amount of a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) for recrystallization.[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromophenyl Azide

  • In a round-bottom flask, dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes.

  • In a separate beaker, dissolve sodium azide (NaN₃, 1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the sodium azide solution at 0 °C. Vigorous nitrogen evolution will be observed.

  • Allow the mixture to stir for 1-2 hours, warming to room temperature.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Caution: Do not heat the crude azide to dryness. It is often used directly in the next step or purified carefully by column chromatography on silica gel.

Protocol 2: RuAAC Synthesis of Ethyl 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylate

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromophenyl azide (1.0 eq), ethyl propiolate (1.1-1.2 eq), and the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 1-2 mol%).

  • Add anhydrous solvent (e.g., toluene or dioxane, to make a ~0.5 M solution).

  • Heat the reaction mixture to 60-80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ester.

Protocol 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature. Gentle heating (40 °C) can be applied if the reaction is slow.

  • Monitor the hydrolysis by TLC until the starting material is fully consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the final 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999.
  • ResearchGate. (n.d.). Optimization of 1,3-dipolar cycloaddition reaction conditions. Retrieved from [Link]

  • PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053.
  • MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]

  • ACS Publications. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. Retrieved from [Link]

  • SSCDT – Laboratorio Farmanguinhos. (2020). Advances in triazole synthesis from copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes. Retrieved from [Link]

  • Taylor & Francis. (2020). Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry | Request PDF. Retrieved from [Link]

  • PubMed. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • PMC. (n.d.). 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-bromophenyl)-1h-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-bromophenyl)-1h-1,2,3-triazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.
  • PMC. (n.d.). Azides in the Synthesis of Various Heterocycles. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-1,2,3-triazole-4-carboxamide, 5-[3-(p-bromophenyl)-1-triazeno]-. Retrieved from [Link]

  • ChemRxiv. (n.d.). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Retrieved from [Link]

  • ResearchGate. (n.d.). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. Retrieved from [Link]

  • ACS Publications. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl azide synthesis by azidonation, azidation or substitution. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Retrieved from [Link]

  • Chudinov. (n.d.). Novel approaches to the synthesis of low-molecular derivatives of 1,2,4- triazole. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • PMC. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Retrieved from [Link]

Sources

Optimization

troubleshooting solubility issues of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid in organic solvents

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that heterocyclic carboxylic acids frequently present severe handling challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that heterocyclic carboxylic acids frequently present severe handling challenges. 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a prime example of a "brick dust" molecule—a compound with exceptionally high crystal lattice energy that resists dissolution in standard organic solvents.

This guide is designed by our Senior Application Scientists to help you understand the physical chemistry of this molecule and provide field-proven, causality-driven solutions to keep your workflows moving.

The Physical Chemistry: Why Won't It Dissolve?

To troubleshoot solubility, we must first understand the structural causality driving the molecule's behavior. The insolubility of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is driven by three compounding structural factors:

  • Carboxylic Acid Dimers: In the solid state, the C5-carboxylic acid groups form highly stable, hydrogen-bonded dimers. Solvents must possess sufficient hydrogen-bond accepting capability to break these dimers[1].

  • Triazole Dipole & Pi-Stacking: The 1,2,3-triazole core is highly polar and electron-rich, promoting strong dipole-dipole interactions and extensive π−π stacking in the crystal lattice[2].

  • Hydrophobic Halogen Bonding: The bulky 2-bromophenyl group introduces significant hydrophobicity and potential for halogen bonding, meaning highly polar protic solvents (like pure water) will fail to solvate the molecule unless the acid is ionized.

The Result: The energy required to disrupt the crystal lattice (lattice energy) is greater than the energy released by solvation in standard solvents like dichloromethane (DCM) or hexanes.

Diagnostic Solubility Profile

The table below summarizes the expected solubility of triazole-carboxylic acid derivatives across various solvent classes, based on thermodynamic modeling of similar heterocyclic systems[3][4].

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Non-Polar / Weakly Polar Hexanes, Toluene, DCMVery Poor (< 1 mg/mL)Cannot disrupt strong intermolecular carboxylic acid dimers or solvate the polar triazole core.
Polar Protic Methanol, EthanolModerate (5 - 20 mg/mL)Competes for hydrogen bonding, partially disrupting the crystal lattice. Solubility increases with heat.
Polar Aprotic (H-Bond Acceptors) DMSO, DMF, NMPExcellent (> 50 mg/mL)Strong dipole and H-bond accepting nature completely disrupts acid dimers.
Mixed Organic (Lewis Base) EtOAc + 10% THFGood (20 - 40 mg/mL)Lewis-base solvents (THF) enhance carboxylic acid solubility by acting as strong H-bond acceptors[1].

Solvation Mechanisms & Decision Workflows

Mechanism Dimer Solid State (Carboxylic Acid Dimers + Pi-Pi Stacking) Solvent1 Non-Polar Solvents (DCM, Hexane) Dimer->Solvent1 Solvent2 H-Bond Acceptors (DMSO, DMF, NMP) Dimer->Solvent2 Solvent3 Basic Aqueous (NaOH, TEA) Dimer->Solvent3 Result1 Result1 Solvent1->Result1 Result2 Soluble (Dimer Disruption) Solvent2->Result2 Result3 Highly Soluble (Ionization to Carboxylate) Solvent3->Result3

Mechanistic pathway showing how specific solvent properties overcome crystal lattice energy.

Workflow N1 Solubility Issue: 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid N2 Identify Downstream Application N1->N2 N3a NMR Spectroscopy N2->N3a N3b Liquid-Liquid Extraction N2->N3b N3c In Vitro Assay Stock N2->N3c N4a Use DMSO-d6 (Avoid CDCl3) N3a->N4a N4b Use EtOAc/THF (8:2) or Acid-Base Workup N3b->N4b N4c Prepare in 100% DMSO (Max 50 mM) N3c->N4c

Decision tree for selecting the appropriate solvation strategy based on downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate out of dichloromethane (DCM) during the post-reaction workup? A1: DCM is a weakly polar, non-hydrogen-bonding solvent. It lacks the Lewis-base character required to act as a hydrogen bond acceptor. Consequently, it cannot disrupt the strong carboxylic acid dimers formed by your product. Once the reaction solvent is diluted or removed, the high lattice energy of the triazole-carboxylic acid drives rapid crystallization, causing it to "crash out" of the DCM phase.

Q2: How can I improve the solubility of this compound in ethyl acetate (EtOAc) for liquid-liquid extraction? A2: Pure EtOAc often struggles to fully solvate highly crystalline triazoles. You can significantly enhance the solubility by adding a Lewis-base co-solvent. Adding 10–20% Tetrahydrofuran (THF) to your EtOAc creates a mixed solvent system where the THF acts as a powerful hydrogen bond acceptor, breaking the acid dimers and pulling the compound into the organic phase[1].

Q3: I need to prepare a 50 mM stock solution for high-throughput screening. What is the most reliable solvent? A3: Use 100% anhydrous DMSO or N-Methyl-2-pyrrolidone (NMP). Thermodynamic modeling of triazole derivatives shows that NMP and DMSO provide the highest solubility due to their strong dipoles and exceptional ability to accept hydrogen bonds[4]. Caution: Ensure the DMSO is anhydrous; trace water will drastically reduce the solubility of the unionized acid.

Q4: The compound streaks terribly on normal-phase silica gel TLC and won't elute during column chromatography. Is this a solubility issue? A4: It is a combination of poor solubility in the mobile phase and unwanted ionization. The free carboxylic acid binds irreversibly to the free silanol groups on the silica gel. To resolve this, add 1% Acetic Acid or Formic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 90:9:1). The acid modifier suppresses the ionization of your compound, keeping it protonated and soluble in the mobile phase, which eliminates streaking.

Self-Validating Experimental Protocols

When standard organic extraction fails due to solubility limits, the most robust method for isolating 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is to bypass organic solubility entirely using an Acid-Base Mediated Purification .

Protocol: Acid-Base Extraction and Isolation

Objective: To extract and purify the target molecule from a crude reaction mixture by manipulating its ionization state.

Step 1: Alkalization (Ionization)

  • Action: Suspend the crude solid in a 1:1 mixture of Ethyl Acetate (EtOAc) and 0.5 M aqueous NaOH. Stir vigorously for 15 minutes.

  • Causality: The NaOH deprotonates the C5-carboxylic acid (expected pKa​ ~ 3–4), forming a highly water-soluble sodium carboxylate salt. The ionic charge overrides the hydrophobicity of the 2-bromophenyl group.

  • Validation Check: The solid must completely dissolve, leaving two clear liquid phases. If solid persists, it is a non-acidic, organic-insoluble impurity and should be filtered off.

Step 2: Organic Wash (Impurity Removal)

  • Action: Transfer to a separatory funnel and separate the layers. Wash the bottom aqueous layer with fresh EtOAc (2 × 20 mL).

  • Causality: Unreacted starting materials (e.g., azides, alkynes) or neutral organic byproducts partition into the EtOAc layer. The target molecule remains safely trapped in the aqueous layer as a salt.

Step 3: Acidification (Precipitation)

  • Action: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously.

  • Causality: Cooling reduces kinetic energy, promoting orderly crystal growth. The HCl reprotonates the carboxylate back to the free acid. Stripped of its ionic charge, the molecule's high lattice energy immediately drives it out of the aqueous solution.

  • Validation Check: Monitor the pH with indicator paper. At pH < 3, a dense white/off-white precipitate will form. If the solution turns milky but no solid settles (oiling out), add a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.

Step 4: Isolation and Drying

  • Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (10 mL), followed by a small volume of cold heptane (10 mL). Dry under high vacuum.

  • Causality: Cold water removes residual NaCl and HCl. Heptane displaces the water and aids in rapid drying without dissolving the target product.

References

  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions Source: ResearchGate URL:[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Workflows for 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid .

This bis-functionalized scaffold presents a unique synthetic challenge due to its orthogonal reactivity sites: a highly sterically hindered C5-carboxylic acid and an adjacent ortho-bromophenyl group. Navigating the chemoselectivity between amide bond formation and transition-metal-catalyzed cross-coupling requires precise control over reaction conditions.

Section 1: Amide Bond Formation (Overcoming Steric Hindrance)

Troubleshooting & FAQs

Q: Why do standard carbodiimide reagents (EDC/HOBt or DIC) consistently fail or give low yields when coupling amines to this scaffold? A: The failure is rooted in severe steric hindrance. The C5-carboxylic acid is flanked by the triazole core and the bulky N1-(2-bromophenyl) group. The ortho-bromine atom restricts the rotation of the phenyl ring, effectively shielding the trajectory required for nucleophilic attack on the activated carbonyl [1]. Carbodiimides form bulky O-acylisourea intermediates that cannot easily accommodate this crowded environment, leading to the formation of unreactive N-acylurea byproducts instead of the desired amide.

Q: What is the recommended protocol for coupling primary and secondary amines without degrading the aryl bromide? A: For primary amines, uronium-based coupling reagents like HATU are strictly required [2]. HATU generates a highly reactive, less sterically demanding 7-azabenzotriazole active ester. For highly unreactive or secondary amines, converting the acid to an acyl chloride using oxalyl chloride and catalytic DMF is the most reliable approach. Both methods operate at room temperature, preserving the aryl bromide for downstream cross-coupling.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

This protocol is a self-validating system; the preservation of the bromine isotope pattern in MS confirms orthogonal success.

  • Activation: Suspend 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.

  • Amine Coupling: Add the desired amine (1.1 equiv) and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validation Check: Sample 10 µL of the reaction mixture and analyze via LC-MS. You must observe the characteristic 1:1 isotopic doublet (M, M+2) of the intact aryl bromide. If a debrominated mass is observed, your amine may contain transition metal impurities.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Section 2: Suzuki-Miyaura Cross-Coupling (Orthogonal Reactivity)

Troubleshooting & FAQs

Q: When attempting a Suzuki coupling on the aryl bromide, I observe complete loss of the starting material but no desired product. LC-MS shows a mass corresponding to [M - 44]. What is happening? A: You are observing thermal and base-catalyzed decarboxylation [3]. 1,2,3-Triazole-5-carboxylic acids are highly prone to losing CO₂ upon heating, generating a stable triazolyl anion. Furthermore, free carboxylic acids can poison palladium catalysts by forming stable, unreactive Pd-carboxylates.

Q: How can I achieve orthogonal Suzuki coupling without degrading the triazole core? A: You must protect the C5-carboxylic acid prior to cross-coupling. A simple methyl or ethyl esterification effectively prevents decarboxylation and catalyst poisoning. Once the cross-coupling is complete, the ester can be saponified back to the acid.

Step-by-Step Methodology: Two-Step Orthogonal Suzuki Coupling

Step A: Esterification (Protection)

  • Dissolve the starting material in anhydrous Methanol (0.5 M).

  • Add catalytic H₂SO₄ (0.1 equiv) and reflux for 12 hours.

  • Concentrate, neutralize with saturated NaHCO₃, and extract with DCM to yield the methyl ester.

Step B: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask, combine the protected triazole ester (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the flask with N₂ for 5 minutes.

  • Reaction: Heat the mixture to 80 °C for 8 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the starting material without the formation of a lower-Rf baseline spot (which would indicate decarboxylation) confirms a successful coupling.

  • Saponification (Optional): To regenerate the acid, treat the crude ester with LiOH (3.0 equiv) in THF/H₂O (1:1) at room temperature for 4 hours, then acidify to pH 3 with 1M HCl to precipitate the final biaryl triazole acid.

Section 3: Troubleshooting Data & Yield Comparisons

The following table summarizes the quantitative data for optimizing the orthogonal reactivity of this scaffold.

Reaction TargetReagent SystemTemp (°C)Time (h)Yield (%)Primary Observation / Causality
Amide (C5) EDC, HOBt, DIPEA2524<15%Severe steric clash; formation of N-acylurea byproduct.
Amide (C5) HATU, DIPEA, DMF25688% Highly efficient; 7-azabenzotriazole overcomes steric shielding.
Amide (C5) Oxalyl Chloride, then Amine0 to 25492% Best for secondary amines; generates highly reactive acyl chloride.
Suzuki (2-Br) Pd(PPh₃)₄, Na₂CO₃ (Free Acid)90120%Complete decomposition via decarboxylation ([M-44] observed).
Suzuki (2-Br) Pd(dppf)Cl₂, K₂CO₃ (Methyl Ester)80885% Esterification prevents decarboxylation and Pd-poisoning.

Section 4: Visualizing the Orthogonal Workflow

The following diagram illustrates the divergent synthetic pathways required to selectively functionalize either the C5-carboxylic acid or the 2-bromophenyl group.

Workflow Start 1-(2-Bromophenyl)-1H-1,2,3-triazole -5-carboxylic acid PathA Amide Coupling (Target: C5-COOH) Start->PathA PathB Suzuki Coupling (Target: 2-Bromo) Start->PathB HATU HATU, DIPEA, DMF (Overcomes Steric Hindrance) PathA->HATU AcylCl Oxalyl Chloride, DMF (For Unreactive Amines) PathA->AcylCl Protect Esterification (Prevents Decarboxylation) PathB->Protect ProdA Amide Derivative (Intact Aryl Bromide) HATU->ProdA AcylCl->ProdA PdCat Pd(dppf)Cl2, Boronic Acid Mild Base, Heat Protect->PdCat ProdB Biaryl Triazole Acid (Intact C5-COOH) PdCat->ProdB Saponification

Orthogonal reaction pathways for 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid.

References

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling Source: Organic Letters - ACS Publications URL:[Link]

  • Discovery of Glutamate Carboxypeptidase III Ligands to Compete the Uptake of [177Lu]Lu-PSMA-617 in Healthy Organs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Transition-Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-triazoles Source: Organic Letters - ACS Publications URL:[Link]

Optimization

purification and recrystallization methods for 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. The presence of the bulky, electron-withdrawing 2-bromophenyl group at the N1 position, combined with the amphoteric nature of the triazole core and the acidic C5-carboxylate, creates unique physicochemical challenges. This guide provides a self-validating, causality-driven framework to ensure high-purity isolation.

I. Diagnostic Workflow Architecture

The most reliable method for purifying 1-aryl-1H-1,2,3-triazole carboxylic acids exploits their pH-dependent solubility[1]. By leveraging an acid-base extraction prior to recrystallization, we create a self-validating system: neutral impurities (unreacted azides, alkynes, or metal catalysts) are structurally excluded from the aqueous phase before the final crystallization step.

PurificationWorkflow Crude Crude Reaction Mixture (Triazole, Catalyst, Unreacted) Base Alkaline Dissolution (1N NaOH, pH > 10) Crude->Base Split1 Phase Separation Base->Split1 OrgWaste Organic Phase (Neutral Impurities, Catalyst) Split1->OrgWaste Extract with MTBE AqPhase Aqueous Phase (Sodium Carboxylate Salt) Split1->AqPhase Retain Acid Acidification at 0°C (2N HCl, pH < 2) AqPhase->Acid Precipitate Crude Triazole Acid (Filtration) Acid->Precipitate Precipitation Recryst Recrystallization (Hot EtOH / H2O) Precipitate->Recryst Pure Pure 1-(2-bromophenyl)-1H- 1,2,3-triazole-5-carboxylic acid Recryst->Pure Slow cooling & Seeding

Fig 1. Workflow for the purification of 1-aryl-1H-1,2,3-triazole-5-carboxylic acids.

II. Troubleshooting & FAQs

Q1: My product "oils out" (forms a biphasic liquid) instead of crystallizing during the final cooling step. How do I induce proper crystallization? Causality: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solution is higher than the melting point of the solute in that specific solvent. The 2-bromophenyl moiety is highly sterically hindered. It forces a severe dihedral twist between the phenyl and triazole rings, disrupting planar π−π stacking. This lowers the lattice energy and melting point compared to unsubstituted analogs. Solution: Switch from a purely organic system (like EtOAc/Hexanes) to a miscible anti-solvent system like Ethanol/Water. Dissolve the crude oil in a minimal amount of boiling EtOH. Add hot water dropwise until slight turbidity persists, then clear it with exactly one drop of EtOH. Crucially, cool the system at a rate of <5 °C per hour. Rapid cooling forces supersaturation and oiling. Seeding with a pure crystal at 40 °C is highly recommended.

Q2: I am seeing a persistent 1,4-regioisomer impurity. Will recrystallization remove it? Causality: If your synthesis relied on an unoptimized azide-alkyne cycloaddition, you will generate both 1,4- and 1,5-isomers. Because both isomers share identical molecular weights and functional groups, their solubility profiles are nearly identical, making fractional crystallization highly inefficient. Solution: Recrystallization is a purification tool, not a separation tool for isomers. If the 1,4-isomer contamination is >5%, you must use silica gel column chromatography (DCM:MeOH 95:5 with 0.1% Formic Acid) prior to recrystallization. To prevent this entirely, ensure your upstream synthesis is strictly 1,5-selective (e.g., utilizing Ruthenium-catalyzed RuAAC or specific base-catalyzed enolate cycloadditions)[2][3].

Q3: How do I efficiently remove transition metal catalysts (e.g., Ru or Cu) from the crude product? Causality: The 1,2,3-triazole ring is a potent bidentate ligand for transition metals. Simple silica plugs often fail because the metal-triazole complex streaks through the column. Solution: Exploit the carboxylic acid moiety. Suspend the crude mixture in 1N NaOH. The target molecule converts to a highly water-soluble sodium carboxylate. Wash this aqueous phase aggressively with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). The metal complexes and neutral organic impurities will partition into the organic layer[1]. For stubborn Ruthenium contamination, add a silica-supported metal scavenger (e.g., SiliaMetS® Thiol) to the alkaline aqueous phase, stir for 1 hour, and filter before proceeding to acidification.

Q4: During the acidification of the aqueous layer, the yield of the precipitated triazole is lower than expected. Why? Causality: The pKa​ of 1-aryl-1,2,3-triazole-carboxylic acids typically ranges between 3.0 and 3.5. If you only acidify to pH 4, a significant equilibrium fraction remains ionized as the soluble sodium salt, leading to yield loss. Solution: Acidify using 2N HCl to a strict pH of 1.5 to 2.0 while maintaining the temperature at 0–5 °C[1]. The extreme hydrophobicity of the heavy 2-bromophenyl group ensures that once fully protonated, the molecule will quantitatively precipitate out of the cold aqueous solution.

III. Quantitative Data: Solvent Selection Matrix

To optimize the final polishing step, refer to the following solvent matrix. Data is synthesized from standard behaviors of halogenated 1-aryl-triazole-carboxylic acids.

Solvent SystemRatio (v/v)Solute Solubility (Hot)Solute Solubility (Cold)YieldPurityNotes
EtOH / Water 3:1HighVery Low>85%>99%Recommended. Excellent for removing trace salts. Prone to oiling if cooled too fast.
EtOAc / Hexanes 1:2ModerateLow~70%>95%Good for removing lipophilic impurities, but the 2-bromo group increases solubility, lowering yield.
Toluene NeatLowVery Low~60%>98%Requires large volumes. Excellent for enriching the 1,5-isomer over trace 1,4-isomer due to packing dynamics.
Methanol NeatHighModerate<50%>99%Not recommended as a primary solvent; the product is too soluble even at 0 °C.

IV. Standard Operating Procedure (SOP)

Phase 1: Acid-Base Extraction (Self-Validating Isolation)

  • Transfer the crude reaction mixture (approx. 1.0 g) to a 100 mL Erlenmeyer flask.

  • Add 20 mL of 1N NaOH (aq). Stir vigorously at room temperature for 30 minutes until the solid is fully dissolved or only a fine suspension of impurities remains[1].

  • Transfer the mixture to a separatory funnel. Extract with MTBE (3 × 15 mL).

  • Validation Check: TLC the MTBE layer. It should contain unreacted 2-bromophenyl azide, catalysts, and neutral byproducts. Discard the organic layer.

  • Transfer the aqueous layer to a beaker and cool in an ice bath to 0–5 °C.

  • Slowly add 2N HCl dropwise under continuous stirring until the pH reaches 1.5–2.0 (verify with pH paper). A thick white/pale yellow precipitate will form[1].

  • Stir for an additional 30 minutes at 0 °C to ensure complete crystal maturation.

  • Filter the precipitate via vacuum filtration (Büchner funnel) and wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual NaCl. Air dry for 2 hours.

Phase 2: Recrystallization (Final Polishing)

  • Transfer the dried crude acid to a clean round-bottom flask.

  • Add a minimal amount of boiling Ethanol (approx. 5-8 mL/g) until the solid just dissolves.

  • Add boiling Deionized Water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add exactly 1-2 drops of boiling Ethanol until the solution is perfectly clear again.

  • Remove from heat. Allow the flask to cool to room temperature ambiently and undisturbed over 2-3 hours. Do not place it directly on ice.

  • Once at room temperature, place the flask in a 4 °C refrigerator overnight to maximize yield.

  • Filter the purified crystals, wash with a few drops of ice-cold 3:1 Water:EtOH, and dry under high vacuum.

V. References

  • [1] Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available at: [Link]

  • [2] Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. Available at: [Link]

  • [3] Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylates. Arkat USA. Available at: [Link]

Sources

Troubleshooting

reducing steric hindrance effects in 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with 1-(2-bromophenyl)-1H-1,2,3-triazole-5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid .

This molecule presents a unique "steric cleft." The 1,2,3-triazole ring forces the N1-phenyl group into a nearly orthogonal conformation relative to the heterocycle. Consequently, the bulky ortho-bromine atom is positioned in direct spatial proximity to the C5-carboxylic acid. This structural reality severely restricts bond rotation and creates a massive steric shield, leading to high activation energy barriers for both C5-amidation and N1-aryl cross-coupling reactions.

Below is our comprehensive, causality-driven guide to overcoming these steric hindrance effects.

SECTION 1: C5-Carboxylic Acid Amidation Troubleshooting

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail to produce amides with this substrate, often returning unreacted starting material? A1: The failure of standard carbodiimides (EDC, DCC) is a direct result of the steric clash between the ortho-bromine and the C5-carboxylate. Carbodiimides form an O-acylisourea intermediate. In a sterically congested environment, the nucleophilic attack of the amine on this bulky intermediate is slower than the competing side-reaction: the rearrangement of the O-acylisourea into an unreactive, dead-end N-acylurea[1].

Q2: Which coupling reagents are recommended to overcome this specific steric barrier? A2: You must use reagents that generate highly reactive, yet sterically compact, activated esters.

  • HATU or COMU: These uronium/aminium salts generate an OAt (7-azabenzotriazole) or Oxyma ester, respectively. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect (anchimeric assistance), acting as a general base to guide the amine nucleophile into the sterically shielded carbonyl carbon, drastically accelerating the reaction[2][3].

  • Acyl Fluorides (via BTFFH): If HATU fails, converting the acid to an acyl fluoride using BTFFH is the ultimate fallback. The fluoride ion is highly electronegative yet sterically tiny, allowing the acyl fluoride to easily accommodate incoming hindered amines[2].

Q3: I am using HATU, but I am observing a major impurity instead of my product. What is happening? A3: You are likely observing guanylation . When coupling sterically hindered carboxylic acids, the activation step is slow. If you are using a standard base like Triethylamine (TEA) and a nucleophilic amine, the amine can directly attack the HATU reagent instead of the activated ester, forming a 1,1,3,3-tetramethylguanidine byproduct[4]. Fix: Switch your base to N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine . These bases are sterically hindered enough to prevent side-reactions while maintaining the necessary pKa​ to deprotonate the carboxylic acid[4].

Self-Validating Protocol 1: Amidation via HATU

This protocol incorporates In-Process Controls (IPC) to ensure each mechanistic step is validated before proceeding.

  • Deprotonation: Dissolve 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

    • Validation Check: Spot the mixture on wet pH paper. A pH > 8 confirms complete formation of the carboxylate anion.

  • Activation: Add HATU (1.2 eq) at 0 °C. Stir for 15 minutes, then warm to room temperature.

    • Validation Check: Withdraw a 10 µL aliquot and quench in 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl ester ( m/z 282/284) confirms the successful formation of the highly reactive OAt ester. Do not proceed until the starting acid mass is consumed.

  • Coupling: Add the amine (1.5 eq). Heat to 40 °C if the amine is also sterically hindered. Stir for 2–12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ to hydrolyze any unreacted active ester, followed by standard EtOAc extraction.

AmideCoupling A Sterically Hindered Carboxylic Acid B Base (DIPEA) Deprotonation A->B C HATU / COMU Activation B->C D Active OAt Ester (Highly Reactive) C->D Overcomes Steric Barrier E Amine Addition D->E F Amide Product E->F Nucleophilic Attack

Caption: Workflow of HATU/COMU-mediated amide coupling for sterically hindered carboxylic acids.

SECTION 2: 2-Bromo Cross-Coupling Troubleshooting

Q4: Why does the Suzuki or Buchwald-Hartwig coupling at the 2-bromo position stall at the oxidative addition step? A4: The C5-carboxylic acid (or its resulting amide/ester from Section 1) creates a massive steric blockade around the adjacent C-Br bond. Standard palladium catalysts (like Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) require the coordination of two phosphine ligands to the Palladium center. The resulting Pd(0)L2​ complex is simply too bulky to physically approach the shielded C-Br bond, preventing oxidative addition[5].

Q5: How do we force oxidative addition into this hindered C-Br bond? A5: By utilizing Buchwald dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos). Counterintuitively, these ligands are extremely large. Their immense steric bulk forces one ligand to dissociate, generating a highly reactive, monoligated 14-electron Pd(0)L species[6]. This smaller, highly unsaturated Palladium center can easily slip into the steric cleft to cleave the C-Br bond. Furthermore, a unique π -interaction between the Palladium and the lower aryl ring of the Buchwald ligand stabilizes this intermediate[6].

Self-Validating Protocol 2: Suzuki-Miyaura Coupling via Pd/XPhos

Note: If the C5 position is still a free carboxylic acid, it must be protected (e.g., as a tert-butyl ester) or pre-converted to your target amide prior to this step to prevent catalyst poisoning and transmetalation failure.

  • Precatalyst Formation: In an oven-dried flask, combine the 2-bromophenyl triazole substrate (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and anhydrous K3​PO4​ (3.0 eq).

    • Causality Check: The strict 1:2 ratio of Pd to XPhos ensures complete conversion to the active monoligated Pd(0)L species without wasting expensive ligand[6].

  • Degassing (Critical): Seal the flask and purge with Argon for 15 minutes. Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

    • Causality Check: Electron-rich phosphines like XPhos are highly susceptible to oxidation. Trace oxygen will convert XPhos to XPhos-oxide, killing the catalytic cycle instantly.

  • Reaction: Heat the mixture to 90 °C for 4–8 hours.

    • Validation Check: Monitor via LC-MS.

      • If you see starting material remaining: Oxidative addition is failing (increase temperature or switch to a more active precatalyst like XPhos Pd G3).

      • If you see a debrominated byproduct ( m/z M-79): Oxidative addition succeeded, but transmetalation failed. To fix this, switch your boronic acid to a more reactive pinacol boronate ester or add a fluoride source (CsF) to accelerate transmetalation[5].

CrossCoupling Pd Pd(OAc)2 + XPhos Precatalyst OA Oxidative Addition (C-Br Bond Cleavage) Pd->OA Active L-Pd(0) TM Transmetalation (Boronic Acid/Amine) OA->TM Steric Bulk of XPhos Accelerates Step RE Reductive Elimination (Product Release) TM->RE RE->Pd Catalyst Regeneration

Caption: Catalytic cycle of Pd-XPhos cross-coupling, highlighting steric relief during oxidative addition.

SECTION 3: Quantitative Data Summaries

Table 1: Coupling Reagent Comparison for Hindered Triazole-5-Carboxylic Acids

Reagent ClassReagentActivation IntermediateSteric ToleranceRisk of GuanylationRecommended Base
CarbodiimideEDC/HOBtO-acylisoureaLowNoneTEA or DIPEA
Uronium SaltHATUOAt EsterHighHigh (with TEA)DIPEA / Lutidine
Uronium SaltCOMUOxyma EsterVery HighModerateDIPEA
Acyl FluorideBTFFHAcyl FluorideExtremeNoneDIPEA

Table 2: Ligand Selection for 2-Bromophenyl Cross-Coupling

LigandTypeActive Pd SpeciesSteric TolerancePrimary Application
PPh3​ Monodentate Pd(0)L2​ LowUnhindered aryl bromides
dppfBidentate Pd(0)L2​ ModerateMildly hindered Suzuki
XPhosDialkylbiaryl Pd(0)L Very HighHindered Suzuki / Buchwald
BrettPhosDialkylbiaryl Pd(0)L ExtremeBuchwald (Primary Amines)

References

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Organic Syntheses URL: [Link][5]

  • Amine to Amide Mechanism - HATU Common Organic Chemistry URL:[Link][3]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • Coupling Reagents Aapptec Peptides URL:[Link][1]

Sources

Optimization

Technical Support Center: HPLC Method Development for 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid .

This molecule presents a dual chromatographic challenge:

  • The Carboxylic Acid Moiety: Triazole-carboxylic acids typically exhibit a pKa in the range of 2.95 to 3.5[1]. At an unbuffered or physiological pH, the molecule exists in a state of partial ionization, which is the primary driver of peak tailing and split peaks in RP-HPLC[2].

  • The 2-Bromophenyl Group: This bulky, halogenated aromatic ring imparts significant hydrophobicity and potential for π−π interactions, requiring careful optimization of the organic modifier and stationary phase to elute efficiently without excessive band broadening.

Part 1: Core Method Development Workflow

The following protocol is designed to establish a robust baseline method while inherently testing for system suitability.

HPLC_Workflow Start 1. Analyze Analyte pKa ~3.0, Hydrophobic Br-Ph Phase1 2. Select Column End-capped C18 or Phenyl-Hexyl Start->Phase1 Phase2 3. Mobile Phase Setup Water/MeCN + 0.1% TFA (pH ~2.0) Phase1->Phase2 Phase3 4. Run Scouting Gradient 5-95% Organic over 15 min Phase2->Phase3 Decision1 Peak Shape Acceptable? (As = 0.9 - 1.2) Phase3->Decision1 Optimize Optimize pH & Buffer (Suppress Ionization) Decision1->Optimize No (Tailing) Phase4 Fine-Tune Gradient (Isocratic hold, adjust slope) Decision1->Phase4 Yes Optimize->Phase3 Validate Method Validation (Self-Validating System) Phase4->Validate

Workflow for HPLC method development of acidic triazole derivatives.

Step-by-Step Methodology: Self-Validating HPLC Setup
  • System Preparation & Void Volume Check: Plumb the system with zero-dead-volume fittings. Self-Validation Step: Inject a neutral, unretained marker (e.g., uracil) to confirm the column dead time ( t0​ ) and verify there are no physical voids causing extra-column band broadening[3].

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Potassium Phosphate buffer, adjusted to pH 2.0 with phosphoric acid. (Alternatively, 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water if MS compatibility is required).

    • Organic (B): Acetonitrile (MeCN) with 0.1% TFA. MeCN is preferred over methanol due to lower viscosity and better UV transparency at low wavelengths.

  • Column Selection: Install a highly deactivated, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size). End-capping is critical to block residual silanol groups that interact with the polar triazole ring[4].

  • Scouting Gradient Execution:

    • Flow rate: 1.0 mL/min.

    • Temperature: 35°C (reduces backpressure and improves mass transfer).

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 5 minutes.

  • Detection: Monitor via a Diode Array Detector (DAD) at 210 nm (optimal for the triazole ring) and 254 nm (optimal for the bromophenyl group).

Part 2: Diagnostic Troubleshooting Guide

Peak_Tailing Root Peak Tailing Diagnostics Test Inject Neutral Marker (e.g., Toluene) Root->Test Chem Chemical Interactions (Acid-Base / Silanol) ChemFix Lower pH < 2.0 Use End-capped Column Chem->ChemFix Phys Physical Issues (Dead Volume / Solvent) PhysFix Check Fittings Match Injection Solvent Phys->PhysFix Test->Chem Toluene is Symmetrical Test->Phys Toluene Tails

Root cause diagnostic workflow for peak tailing in HPLC systems.

Q: My chromatogram shows severe peak tailing (Asymmetry > 1.5) or a split peak for the target compound. How do I fix this? A: Peak tailing for carboxylic acids is almost always a chemical interaction issue, specifically partial ionization or silanophilic interactions[5]. Because the pKa of your triazole-carboxylic acid is ~3.0[1], running a mobile phase at pH 3.0–4.0 will cause the molecule to exist in both protonated and deprotonated states, which partition differently on the stationary phase.

  • Causality & Fix: Lower the pH of your mobile phase to at least 2.0 (using TFA or phosphoric acid) to ensure the carboxylic acid is >99% protonated (neutral). Low pH (< 3) also decreases the ionization of acidic silanol species on the stationary phase surface, mitigating secondary interactions[2].

Q: How can I definitively tell if my peak tailing is caused by column chemistry (pH/silanols) or a physical hardware issue (dead volume)? A: Use a self-validating diagnostic test. Inject a neutral, hydrophobic marker such as toluene or naphthalene. Neutral compounds do not undergo acid-base interactions and are blind to silanol ionization[3].

  • Causality & Fix: If the neutral marker peaks are perfectly symmetrical but your 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid tails, the issue is chemical (Fix: adjust pH or change column). If the neutral marker also tails, you have a physical problem—such as a void at the head of the column, a poorly swaged fitting, or a blocked frit[3].

Q: The retention time of my compound drifts earlier with each sequential injection. What is happening? A: This indicates that the stationary phase is not fully returning to its initial state, or the buffering capacity of the mobile phase is exhausted.

  • Causality & Fix: Ensure you are providing adequate re-equilibration time at the end of your gradient (minimum 10 column volumes). If using a weak acid like formic acid, switch to a stronger buffer (e.g., 20 mM phosphate) to lock the local pH at the column head[2].

Part 3: Frequently Asked Questions (FAQs)

Q: Should I use Methanol or Acetonitrile as the organic modifier? A: Acetonitrile is highly recommended. The triazole ring lacks extended conjugation, meaning its maximum UV absorbance is deep in the UV range (~210 nm). Acetonitrile has a lower UV cutoff (190 nm) compared to methanol (205 nm), providing a much flatter baseline and a higher signal-to-noise ratio for trace impurity quantification.

Q: Can I use a Phenyl-Hexyl column instead of a standard C18? A: Yes. Because the molecule contains a 2-bromophenyl group, a Phenyl-Hexyl column can provide alternative selectivity through π−π interactions. This is particularly useful if you need to resolve the target compound from closely related regioisomers (e.g., 1-(3-bromophenyl) or 1-(4-bromophenyl) derivatives) that might co-elute on a standard C18 column due to similar hydrophobicities.

Q: My sample is dissolved in 100% DMSO, and I am seeing broad, distorted peaks. Why? A: This is a classic injection solvent mismatch. If the injection solvent has a significantly higher elution strength than the initial mobile phase composition, it causes the analyte to disperse at the column head before it can focus onto the stationary phase[5].

  • Fix: Dilute your DMSO stock solution with the initial mobile phase (e.g., 5% MeCN / 95% Water) to a maximum of 10% DMSO before injection.

Part 4: Quantitative Data & Parameters

Table 1: Effect of Mobile Phase pH on Triazole-Carboxylic Acid Chromatography
pH RangeAnalyte StateStationary Phase InteractionPeak Shape (Asymmetry)Recommended Buffer
pH < 2.0 >99% Protonated (Neutral)Strong hydrophobic retentionExcellent (0.9 - 1.1)0.1% TFA or 10mM Phosphate
pH 2.5 - 4.5 Mixed (Partial Ionization)Variable / Split partitioningPoor / Split (> 1.8)Not Recommended
pH > 5.5 >99% Deprotonated (Anion)Weak retention (elutes early)Good (1.0 - 1.2)10mM Ammonium Acetate
Table 2: Recommended Starting Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Phase Description
0.01.095%5%Initial Focusing
15.01.05%95%Linear Separation
18.01.05%95%Column Wash
18.11.095%5%Return to Initial
24.01.095%5%Re-equilibration

References

  • [5] 5 - ALWSCI

  • [4] 4 - Element Lab Solutions

  • [3] 3 - Axion Labs

  • [2] 2 - Chromatography Online

  • [1] 1 - ChemRxiv

Sources

Troubleshooting

preventing side reactions during 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid activation

Welcome to the Technical Support Center. Activating 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Activating 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid presents unique synthetic challenges. The spatial proximity of the bulky 2-bromophenyl group at the N1 position severely sterically hinders the adjacent C5-carboxylic acid. This steric clash slows down desired nucleophilic attacks (e.g., aminolysis), providing a kinetic window for severe side reactions such as decarboxylation and guanidinylation.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you achieve high-yielding amide bond formations.

Diagnostic Workflow for Activation Failures

Workflow Start Activation Issue Detected (Low Yield / Impurities) DecarbCheck Is the main byproduct decarboxylated triazole? Start->DecarbCheck DecarbFix ACTION: Lower temp to 0°C. Switch DIPEA to Collidine. Use EDC/Oxyma. DecarbCheck->DecarbFix Yes GuanCheck Is there a +98 Da mass adduct on the amine? DecarbCheck->GuanCheck No GuanFix ACTION: Pre-activate acid. Ensure HATU < 1.0 equiv. Or switch to PyBOP. GuanCheck->GuanFix Yes UnreactCheck Is the starting material mostly unreacted? GuanCheck->UnreactCheck No UnreactFix ACTION: Increase concentration. Use Ghosez's reagent for acid chloride generation. UnreactCheck->UnreactFix Yes

Troubleshooting logic for 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid activation failures.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a massive loss of the triazole core (decarboxylation) when using HATU and DIPEA? Causality: 1,2,3-Triazole-5-carboxylic acids are intrinsically susceptible to decarboxylation due to the electron-withdrawing nature of the triazole ring, which stabilizes the resulting intermediate during CO2 loss[1]. When you activate the acid, the resulting O-acylisourea or active ester is highly electrophilic. Because the adjacent 2-bromophenyl group creates severe steric hindrance, the incoming amine cannot attack rapidly. This kinetic delay allows the activated intermediate to undergo a concerted fragmentation, releasing CO2 and yielding the des-carboxy byproduct (1-(2-bromophenyl)-1H-1,2,3-triazole). Strong bases like DIPEA and ambient temperatures accelerate this degradation. Self-Validating Fix:

  • Thermal Control: Perform the activation strictly at 0 °C to suppress the thermodynamic driving force of decarboxylation.

  • Base Substitution: Replace DIPEA with a milder, less nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM).

  • Reagent Switch: Use EDC·HCl with Oxyma Pure. Oxyma forms a stable active ester that is significantly less prone to decarboxylation than uronium-based intermediates.

Q2: My LC-MS shows a +98 Da mass adduct on my amine instead of the desired product. What happened? Causality: You are observing guanidinylation, a classic side reaction associated with uronium/aminium salts (like HATU or HBTU)[2]. Because the 5-position of your triazole is sterically hindered, the activation of the carboxylic acid is slow. If the amine is present during this slow activation phase, or if an excess of HATU is used, the amine will act as a nucleophile and attack the highly reactive central carbon of the HATU reagent itself. This forms an irreversible guanidinium byproduct, terminating the reaction and consuming your amine[3][4]. Self-Validating Fix:

  • Pre-activation: Pre-activate the carboxylic acid with the coupling reagent for 3–5 minutes before introducing the amine.

  • Strict Stoichiometry: Never use an excess of HATU. Maintain a ratio of 1.0 : 0.95 (Acid : HATU) to ensure no free coupling reagent remains when the amine is added.

  • Alternative Reagents: Switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide (EDC), which physically cannot form guanidine adducts[2].

Q3: Can I bypass coupling reagents and just convert it to an acid chloride using thionyl chloride? Causality: Traditional chlorinating agents (SOCl2, oxalyl chloride) often require catalytic DMF (which can form Vilsmeier-type side products) or elevated temperatures. Heating a 1,2,3-triazole-5-carboxylic acid in the presence of strong acids or electrophiles almost guarantees thermal decarboxylation and ring degradation[4]. Self-Validating Fix: If an acid chloride is required for an exceptionally unreactive amine, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It operates under strictly neutral conditions at room temperature, converting the acid to the acid chloride in minutes without generating HCl gas or requiring heat.

Quantitative Data: Coupling Reagent Profiling

The following table summarizes the performance of various coupling systems specifically for sterically hindered 1,2,3-triazole-5-carboxylic acids.

Coupling SystemActivation RateDecarboxylation RiskGuanidinylation RiskRecommended Use Case
HATU / DIPEA Very FastHighHigh (+98 Da adduct)Unhindered acids (Not recommended here)
PyBOP / NMM ModerateMediumNoneGeneral alternative to HATU for hindered cores
EDC / Oxyma ModerateLowNoneOptimal for preventing decarboxylation
Ghosez's Reagent FastLowNoneExtremely unreactive or sterically demanding amines
Step-by-Step Methodology: Optimized Amide Coupling Protocol

To establish a self-validating system that prevents both decarboxylation and guanidinylation, utilize the EDC/Oxyma protocol.

Materials:

  • 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • EDC·HCl (1.1 equiv)

  • Oxyma Pure (1.1 equiv)

  • N-methylmorpholine (NMM) (2.5 equiv)

  • Anhydrous DMF (0.1 M)

Procedure:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid and Oxyma Pure in anhydrous DMF.

  • Thermal Arrest: Submerge the flask in an ice-water bath and cool the mixture to strictly 0 °C. (Causality: Low temperature prevents the thermodynamic fragmentation/decarboxylation of the active ester).

  • Activation: Add EDC·HCl in one portion. Stir the mixture at 0 °C for 15 minutes. (Self-Validation: The solution should remain clear without gas evolution. Bubbling indicates CO2 loss and decarboxylation).

  • Nucleophilic Addition: Add the target amine dropwise, immediately followed by the slow addition of NMM.

  • Coupling Phase: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 4–6 hours. Monitor the reaction via LC-MS. (Self-Validation: Check the LC-MS trace; the absence of a +98 Da peak confirms that guanidinylation has been successfully bypassed).

  • Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine to remove the water-soluble urea byproduct and unreacted Oxyma. Dry over Na2SO4 and concentrate.

References
  • Product Class 13: 1,2,3-Triazoles Thieme E-Books & E-Journals URL:[1]

  • Overview of Peptide Coupling Reagents ChemPep URL:[2]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis AAPPTEC URL:[3]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews URL:[4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid via LC-MS

Introduction: Beyond the Peak – Establishing True Purity In the landscape of pharmaceutical development, the molecule 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid represents a class of heterocyclic compounds tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Peak – Establishing True Purity

In the landscape of pharmaceutical development, the molecule 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid represents a class of heterocyclic compounds that are pivotal as intermediates and potential active pharmaceutical ingredients (APIs).[] The synthetic pathways to such triazoles, while often elegant, can introduce a spectrum of impurities including isomers, unreacted starting materials, and catalyst residues.[2][3] The presence of these impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of a final drug product. Therefore, a rigorous and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a foundational pillar of drug development mandated by regulatory bodies worldwide.[4][5]

This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple protocol, delving into the rationale behind experimental choices to construct a robust, self-validating system. The objective is to empower researchers with the expertise to not only execute the analysis but to understand and troubleshoot it, ensuring the highest degree of scientific integrity.

Chapter 1: Characterizing the Target and Its Potential Contaminants

Before developing a separation method, it is crucial to understand the physicochemical properties of the analyte and anticipate the nature of potential impurities.

Analyte Profile: 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

  • Molecular Formula: C₉H₆BrN₃O₂[6]

  • Monoisotopic Mass: ~266.96 Da[7]

  • Structure: An aromatic carboxylic acid, indicating a degree of polarity. The presence of the triazole ring and the carboxylic acid group makes it a candidate for analysis in both positive and negative ionization modes, though the acidic proton makes negative mode particularly favorable.[8]

Anticipating Impurities: The synthetic route, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC), is the primary source of process-related impurities.[9]

  • Isomeric Impurities: Positional isomers, such as 1-(2-bromophenyl)-1H-1,2,3-triazole-4 -carboxylic acid, are common and can have very similar chromatographic behavior.[3][10]

  • Starting Materials: Unreacted 2-bromophenylazide and propiolic acid (or its synthetic equivalent).

  • Byproducts: Homocoupling of the alkyne or other side reactions.

  • Catalyst Residues: Trace amounts of copper from the synthesis can remain. While not typically detected by LC-MS in the same run, these residues can sometimes interfere with other analytical techniques like NMR by causing signal broadening.[9][11]

Chapter 2: The Core Protocol: A Rationale-Driven LC-MS Method

The polarity of our target molecule presents a challenge for traditional reversed-phase (RP) chromatography, where it may elute too early, close to the solvent front, leading to poor resolution and ion suppression.[12][13] Our method development, therefore, prioritizes retention and separation of polar species.

Experimental Protocol: LC-MS Analysis

1. Instrumentation:

  • Liquid Chromatograph: A UHPLC system capable of delivering stable gradients at high pressures.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) is ideal for identifying unknown impurities. A Triple Quadrupole (QqQ) instrument is excellent for quantifying known impurities with high sensitivity.

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. The use of a solvent composition similar to the initial mobile phase conditions prevents peak distortion.

  • Further dilute as necessary for linearity and sensitivity assessments.

3. Chromatographic Conditions:

  • Column: A column designed for polar analytes is essential. While a standard C18 can be attempted, a better choice is a column with an embedded polar group or one suited for Hydrophilic Interaction Liquid Chromatography (HILIC).[13][14] For this guide, we select a BEH Amide column (2.1 x 100 mm, 1.7 µm) , which operates in HILIC mode and provides excellent retention for polar acidic compounds.

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid.

    • Rationale: HILIC uses a high organic mobile phase to retain polar compounds.[14] Ammonium acetate serves as a pH buffer and improves chromatographic peak shape, while acetic acid aids in the ionization process in negative mode by ensuring the carboxylic acid is deprotonated.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    5.0 0.4 50 50
    6.0 0.4 5 95
    7.0 0.4 5 95
    7.1 0.4 95 5

    | 9.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

  • Injection Volume: 2 µL.

4. Mass Spectrometry Conditions (Negative ESI):

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Full Scan (m/z 100-500) for impurity identification. For quantitative work, a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method would be developed for the parent ion ([M-H]⁻ at m/z ~266.0/268.0) and expected impurities.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in ACN:Water (50:50) A->B C Dilute to Working Conc. B->C D Inject onto HILIC Column C->D E Gradient Elution D->E F ESI Ionization (Negative Mode) E->F G Mass Analysis (Q-TOF) F->G H Integrate Peaks G->H I Identify Impurities (Accurate Mass) H->I J Calculate % Purity I->J Troubleshooting cluster_peak cluster_retention cluster_sensitivity Start Problem Observed P1 Poor Peak Shape (Tailing/Fronting) Start->P1 P2 Poor Retention (Elutes at void volume) Start->P2 P3 Low Sensitivity/ Ion Suppression Start->P3 S1 Adjust mobile phase pH/ buffer concentration P1->S1 S2 Check for column overload (dilute sample) P1->S2 S3 Ensure sample solvent matches mobile phase P1->S3 S4 Increase initial % organic (for HILIC) P2->S4 S5 Confirm use of appropriate column (HILIC/Polar RP) P2->S5 S6 Decrease mobile phase aqueous content (for RP) P2->S6 S7 Optimize MS parameters (voltages, temps) P3->S7 S8 Improve chromatographic separation from matrix P3->S8 S9 Check for competing ions/ switch ionization mode P3->S9

Caption: A decision tree for troubleshooting LC-MS analysis.

Conclusion

The validation of purity for a pharmaceutical intermediate like 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a multi-faceted process that demands more than rote execution of a protocol. It requires a deep understanding of the analyte's chemistry, a rationale-driven approach to method development, and a commitment to rigorous validation according to global standards. The LC-MS method detailed in this guide, built on a HILIC separation and ESI-MS detection, provides a powerful, specific, and sensitive platform for this critical task. By pairing this robust methodology with a comprehensive understanding of alternative techniques and potential troubleshooting pathways, researchers can ensure the data they generate is not only accurate but also defensible, paving the way for the development of safe and effective medicines.

References

  • Veeprho. (n.d.). Triazole Impurities and Related Compound. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Retrieved from [Link]

  • LinkedIn. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ACS Publications. (2021, July 26). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural Boundaries for Small Molecules in D. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved from [Link]

  • ACS Publications. (2021, July 26). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved from [Link]

  • OSTI.GOV. (2017, November 21). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Retrieved from [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]

  • Chromatography Online. (2026, March 31). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-bromophenyl)-1h-1,2,3-triazole-5-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis and properties of 1,2,3-Triazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-bromophenyl)-1h-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

Sources

Comparative

benchmarking 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid against other triazole bioisosteres

Benchmarking 1-(2-Bromophenyl)-1H-1,2,3-Triazole-5-Carboxylic Acid: A Comparative Guide to Triazole Bioisosteres In the landscape of modern medicinal chemistry, the carboxylic acid moiety is both a blessing and a curse....

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(2-Bromophenyl)-1H-1,2,3-Triazole-5-Carboxylic Acid: A Comparative Guide to Triazole Bioisosteres

In the landscape of modern medicinal chemistry, the carboxylic acid moiety is both a blessing and a curse. While it is a crucial pharmacophore for engaging target proteins via strong ionic and hydrogen bonds, its high polarity often results in poor membrane permeability. Furthermore, carboxylic acids are notorious for undergoing phase II metabolism to form reactive acyl glucuronides, which can lead to idiosyncratic drug toxicity[1].

To circumvent these liabilities, bioisosteric replacement is a frontline strategy[2]. While tetrazoles are the classical non-classical bioisosteres for carboxylic acids, the 1,2,3-triazole core has emerged as a highly versatile alternative[3]. This guide provides an in-depth technical benchmarking of a highly specific, conformationally restricted bioisostere: 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid , comparing it against other standard triazole and tetrazole alternatives.

Mechanistic Insights: The Ortho-Halogen Effect and Conformational Locking

When designing a bioisostere, mimicking the pKa and charge state is only half the battle; mimicking the spatial vector of the original pharmacophore is equally critical[4].

The 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to severe steric constraints (A-strain). In a standard 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, the carboxylate group projects away from the phenyl ring, allowing for relatively free rotation around the N1–C(aryl) bond. However, moving the carboxylate to the 5-position forces it into direct spatial proximity with the 1-aryl substituent.

When an ortho-bromo group is introduced to the phenyl ring, the steric clash becomes insurmountable. This forces the phenyl ring to adopt a near-perpendicular dihedral angle (approx. 75°–90°) relative to the triazole plane.

  • The Causality of the Design: By locking the molecule into an orthogonal conformation, the entropic penalty typically paid upon target binding is pre-paid during synthesis. If the target's binding pocket requires a twisted geometry, this locked bioisostere will exhibit vastly superior binding kinetics compared to its flexible 4-substituted regioisomer. Furthermore, the bromine atom acts as a Lewis acid (via its σ-hole), enabling highly directional halogen bonding with backbone carbonyls in the target protein.

Structural & Physicochemical Benchmarking

The success of bioisosteric replacements is highly context-dependent[1]. The table below summarizes the physicochemical readouts of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid against classic alternatives.

Table 1: Physicochemical Comparison of Carboxylic Acid Bioisosteres

Bioisostere CandidatepKa (Aqueous)LogD (pH 7.4)TPSA (Ų)Conformational FlexibilityPrimary Advantage
1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid ~3.51.868.0Highly Restricted (Locked)Entropic pre-organization; Halogen bonding.
1-phenyl-1H-1,2,3-triazole-4-carboxylic acid 3.220.968.0High (Free rotation)Synthetic accessibility; Flat topology.
5-phenyl-1H-tetrazole 4.5 - 4.91.243.6ModerateClassic pKa mimicry; High acidity[1].
Benzoic acid (Reference)4.20.537.3HighBaseline target engagement.

Note: 1,2,3-triazole-4-carboxylic acid derivatives typically exhibit a pKa around 3.22[5], making them slightly more acidic than standard tetrazoles (pKa ~4.5–4.9)[1].

Experimental Methodologies: Self-Validating Protocols

To objectively validate the performance of these bioisosteres, researchers must employ rigorous, self-validating experimental systems. Below are the standard protocols used to generate the benchmarking data.

Protocol A: High-Throughput pKa and LogD7.4 Determination

Rationale: Highly lipophilic bioisosteres (like the bromo-phenyl derivative) often precipitate during standard aqueous titrations. We utilize a co-solvent potentiometric titration (Yasuda-Shedlovsky extrapolation) to ensure accurate pKa determination.

  • Stock Preparation: Dissolve the triazole candidate in LC-MS grade DMSO to a final concentration of 10 mM.

  • Co-Solvent Titration: Using an automated potentiometric titrator equipped with a glass electrode, titrate the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) from pH 2.0 to 10.0 using 0.1 M KOH.

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the respective solvent mixtures. Extrapolate the linear regression to a 100% aqueous environment (y-intercept) to derive the true aqueous pKa.

  • LogD7.4 Shake-Flask: Partition 100 μM of the compound between 1-octanol and pH 7.4 phosphate buffer. Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 x g for 15 minutes to resolve the phases. Quantify the concentration in both phases via LC-MS/MS (MRM mode) to calculate the LogD.

Protocol B: Microsomal Stability & Acyl Glucuronidation Assay

Rationale: Replacing a standard carboxylic acid with a triazole-5-carboxylic acid should theoretically reduce acyl glucuronidation due to the severe steric shielding provided by the ortho-bromo-phenyl group. This assay validates that hypothesis.

  • Incubation Matrix: Prepare a reaction mixture containing 1 μM of the triazole candidate and Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pore Formation: Add 1 mM alamethicin and incubate on ice for 15 minutes. Causality: Alamethicin forms pores in the microsomal vesicles, ensuring the highly polar UDP-glucuronic acid (UDPGA) cofactor can access the luminal UGT enzymes.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 2 mM UDPGA.

  • Sampling & Quenching: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench into 150 μL of ice-cold acetonitrile containing 100 nM tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring for the parent mass + 176 Da (the signature mass shift for a glucuronide adduct).

Workflow Visualization

The following diagram outlines the logical progression of integrating a conformationally locked triazole bioisostere into a lead optimization pipeline.

BioisostereWorkflow Start Carboxylic Acid Lead Synthesis Synthesize Triazole Bioisosteres (e.g., 1-(2-bromophenyl)-triazole-5-COOH) Start->Synthesis Bioisosteric Replacement PhysChem Physicochemical Profiling (pKa, LogD, TPSA) Synthesis->PhysChem Compound Library Metabolic Metabolic Stability Assay (UGT / Acyl Glucuronidation) PhysChem->Metabolic Filter: Optimal Permeability Binding Target Engagement (SPR / Enzymatic Assay) Metabolic->Binding Filter: High Stability Decision Lead Optimization & Selection Binding->Decision Filter: High Affinity

Figure 1: In Vitro Validation Pipeline for Triazole-based Carboxylic Acid Bioisosteres.

Conclusion

Benchmarking 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid against conventional bioisosteres reveals its distinct utility in structure-based drug design. While tetrazoles offer excellent pKa mimicry[1], and 4-substituted triazoles provide synthetic ease[5], the 5-carboxylic acid regioisomer—when paired with an ortho-substituted aryl ring—delivers unparalleled conformational rigidity. By leveraging steric A-strain and halogen bonding, this specific bioisostere effectively pays the entropic penalty of binding upfront, making it a superior choice for targeting deep, rigid protein pockets where metabolic stability and high affinity are paramount[3],[4].

References

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Discovery of Glutamate Carboxypeptidase III Ligands to Compete the Uptake of [177Lu]Lu-PSMA-617 in Healthy Organs. Journal of Medicinal Chemistry (ACS).
  • 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID. ChemBK.

Sources

Validation

Spectroscopic Validation of Synthesized 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid: A Comparative Guide

Executive Summary In the realm of click chemistry and drug development, the regioselective synthesis of 1,2,3-triazoles is a fundamental operation. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of click chemistry and drug development, the regioselective synthesis of 1,2,3-triazoles is a fundamental operation. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles[1], accessing the 1,5-disubstituted structural isomer—such as 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid —requires ruthenium-catalyzed methodologies (RuAAC)[2]. Because these regioisomers share identical molecular weights and similar polarities, rigorous spectroscopic validation is paramount.

This guide provides an objective comparison of the synthesized 1,5-isomer against its 1,4-isomer alternative, detailing the experimental protocols, mechanistic causality behind the synthesis, and the critical spectroscopic markers (NMR, IR, HRMS) required to unambiguously validate the target structure[3].

Synthetic Strategies: RuAAC vs. CuAAC Workflows

To establish a self-validating system, both the target 1,5-isomer and the alternative 1,4-isomer must be synthesized using highly regioselective pathways. The choice of catalyst dictates the transition state geometry, which in turn determines the final substitution pattern.

Synthesis Azide 2-Bromophenyl azide RuCat RuAAC [Cp*RuCl(PPh3)2] Azide->RuCat CuCat CuAAC [CuSO4 / NaAsc] Azide->CuCat Alkyne Propiolic acid Alkyne->RuCat Alkyne->CuCat Product15 1-(2-bromophenyl)-1H- 1,2,3-triazole-5-carboxylic acid (1,5-Isomer) RuCat->Product15 Regioselective 1,5 Product14 1-(2-bromophenyl)-1H- 1,2,3-triazole-4-carboxylic acid (1,4-Isomer) CuCat->Product14 Regioselective 1,4

Regioselective synthesis pathways for 1,5- and 1,4-disubstituted triazole isomers.

Experimental Protocols

Protocol A: Synthesis of the Target 1,5-Isomer (RuAAC) Causality: The bulky pentamethylcyclopentadienyl (Cp*) ligand on the ruthenium catalyst forces the alkyne and azide into a specific coordination geometry, favoring the 1,5-metallacycle intermediate[2].

  • Preparation: Dissolve 2-bromophenyl azide (1.0 mmol) and propiolic acid (1.2 mmol) in anhydrous 1,4-dioxane (5 mL) under an argon atmosphere.

  • Catalysis: Add Cp*RuCl(PPh3)2 (5 mol%). The inert atmosphere prevents catalyst degradation.

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor conversion via TLC.

  • Isolation: Concentrate the solvent in vacuo and purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to yield 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid.

Protocol B: Synthesis of the Alternative 1,4-Isomer (CuAAC) Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, which forms a highly reactive copper acetylide intermediate that exclusively dictates 1,4-regioselectivity[1].

  • Preparation: Dissolve 2-bromophenyl azide (1.0 mmol) and propiolic acid (1.2 mmol) in a 1:1 mixture of t-BuOH and H2O (5 mL).

  • Catalysis: Add CuSO4·5H2O (10 mol%) followed by sodium ascorbate (20 mol%).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Isolation: Extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na2SO4, and purify via chromatography to yield 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Spectroscopic Validation & Isomer Differentiation

Because both compounds share the exact same molecular formula (C9H6BrN3O2), High-Resolution Mass Spectrometry (HRMS) alone is insufficient for structural validation. The definitive assignment relies on the distinct electronic environments observed in Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Quantitative Data Comparison
Analytical MethodTarget: 1,5-Isomer (5-Carboxylic Acid)Alternative: 1,4-Isomer (4-Carboxylic Acid)Diagnostic Utility
¹H NMR (Triazole CH) ~7.71 ppm (Singlet)~8.50 ppm (Singlet)High: 1,5-isomer is shielded by the adjacent aryl ring[4].
¹³C NMR (Triazole CH) ~133.0 ppm (C4)~120.0 - 125.0 ppm (C5)Critical: Distinct shift due to carbon position[5].
¹³C NMR (Triazole Cq) ~135.0 ppm (C5)~140.0 - 148.0 ppm (C4)Critical: Quaternary carbon shifts confirm substitution[1].
FT-IR (C=O stretch) ~1710 cm⁻¹~1705 cm⁻¹Low: Confirms functional group, but not regiochemistry.
HRMS [M+H]⁺ (⁷⁹Br) m/z 267.9720m/z 267.9720None: Identical exact mass.
Mechanistic Causality in NMR Shifts

The differentiation between the 1,4- and 1,5-isomers is grounded in the magnetic anisotropy and electron density of the triazole ring:

  • ¹H NMR Shielding Effects: In the 1,5-isomer, the bulky 5-carboxylic acid group and the 1-(2-bromophenyl) group are forced into close steric proximity. This steric clash forces the bromophenyl ring out of coplanarity with the triazole core. The resulting anisotropic shielding cone of the phenyl ring shields the adjacent C4-proton, shifting it upfield (~7.71 ppm)[4]. In contrast, the 1,4-isomer lacks this steric crowding, leaving the C5-proton deshielded (~8.50 ppm).

  • ¹³C NMR Electronic Environments: The ¹³C NMR spectrum provides the most robust, self-validating data point. The CH carbon in a 1,4-disubstituted triazole (C5) typically resonates near 120–125 ppm. Conversely, the CH carbon in a 1,5-disubstituted triazole (C4) is significantly deshielded by the adjacent nitrogens, appearing near 133 ppm[5].

Validation Start Synthesized Compound HRMS HRMS (ESI-TOF) Confirms Exact Mass Start->HRMS IR FT-IR Confirms Functional Groups Start->IR NMR1H 1H NMR Triazole CH Shift Start->NMR1H NMR13C 13C NMR / HMBC C4 vs C5 Shifts Start->NMR13C Decision Isomer Identification HRMS->Decision m/z = 267.97 IR->Decision C=O, N=N present NMR1H->Decision Shielding Effects NMR13C->Decision ~133 ppm vs ~120 ppm

Multi-modal spectroscopic workflow for structural validation of triazole regioisomers.

Conclusion

While HRMS and FT-IR are necessary to confirm the successful cycloaddition and the presence of the carboxylic acid moiety, they cannot differentiate between the 1,4- and 1,5-regioisomers. The definitive validation of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid relies entirely on ¹H and ¹³C NMR spectroscopy. By comparing the synthesized product against the 1,4-isomer alternative, researchers can confidently utilize the upfield ¹H shift (~7.71 ppm) and the diagnostic ¹³C shift (~133 ppm) as authoritative proof of 1,5-regioselectivity.

References

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties Source: MDPI URL:[Link]

  • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers Source: PMC (National Institutes of Health) URL:[Link]

  • DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS Source: Società Chimica Italiana URL:[Link]

  • SYNTHESIS OF 1,5-DISUBSTITUTED 1,2,3-TRIAZOLE VIA MULTI-COMPONENT REACTION Source: Journal of Science and Technology (The University of Da Nang) URL:[Link]

Sources

Comparative

1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid vs 1-(3-bromophenyl) analogs in drug design

Conformational Control in Drug Design: A Comparative Guide to 1-(2-Bromophenyl) vs. 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid Introduction In modern medicinal chemistry, the 1,2,3-triazole ring is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Control in Drug Design: A Comparative Guide to 1-(2-Bromophenyl) vs. 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic Acid

Introduction

In modern medicinal chemistry, the 1,2,3-triazole ring is a privileged pharmacophore, often deployed as a bioisostere for amide bonds or carboxylic acids[1]. When functionalized as a 1-aryl-1H-1,2,3-triazole-5-carboxylic acid, the scaffold offers precise vectorization of substituents. A critical decision in structure-activity relationship (SAR) campaigns is the positioning of halogens on the N1-phenyl ring. This guide objectively compares the physical and pharmacological profiles of the 1-(2-bromophenyl) (ortho) and 1-(3-bromophenyl) (meta) analogs, detailing how a simple positional shift dictates molecular conformation, target selectivity, and synthetic strategy.

Mechanistic Causality: Steric Hindrance vs. Halogen Bonding

The causality behind the divergent behavior of these two analogs lies in the interplay between steric hindrance and rotational degrees of freedom:

  • 1-(2-Bromophenyl) Analog (Ortho): The bulky bromine atom at the ortho position creates a severe steric clash with the C5-carboxylic acid group. This restricts rotation around the N1-C1' bond, locking the molecule into an orthogonal (perpendicular) conformation. This atropisomerism results in a highly pre-organized structure. When targeting rigid, shallow binding pockets, this pre-organization minimizes the entropic penalty of binding, often leading to enhanced affinity[1].

  • 1-(3-Bromophenyl) Analog (Meta): Shifting the bromine to the meta position removes the steric clash with the C5-substituent. The phenyl ring gains free rotation, allowing the molecule to adopt coplanar or slightly twisted conformations. This flexibility, combined with the strong electron-withdrawing nature of the meta-bromine, allows the halogen to penetrate deep lipophilic pockets (e.g., the selectivity pocket of COX-2 or the DFG-out pocket of kinases) to participate in highly directional halogen bonding[2][3].

SAR_Pathways Core 1-Aryl-1,2,3-triazole 5-carboxylic acid Ortho 1-(2-Bromophenyl) Ortho Analog Core->Ortho Meta 1-(3-Bromophenyl) Meta Analog Core->Meta Mech1 Steric Clash (Br vs COOH) Atropisomerism Ortho->Mech1 Mech2 Free Rotation Minimal Hindrance Meta->Mech2 Outcome1 Orthogonal Pose Low Entropic Penalty Mech1->Outcome1 Outcome2 Deep Pocket Binding Halogen Bonding Mech2->Outcome2

Fig 1: Conformational divergence of ortho- vs meta-bromophenyl triazole analogs in drug design.

Comparative Performance Data

The following table summarizes the quantitative physicochemical and predicted binding metrics for both analogs based on established SAR principles for triazole-based inhibitors.

Parameter1-(2-Bromophenyl) Analog (Ortho)1-(3-Bromophenyl) Analog (Meta)
Dihedral Angle (N2-N1-C1'-C2') ~85° to 95° (Orthogonal)~20° to 45° (Twisted/Coplanar)
Rotational Energy Barrier High (>20 kcal/mol)Low (<5 kcal/mol)
Entropic Penalty upon Binding Low (Pre-organized)Moderate (Requires conformational lock)
Halogen Bond Potential Weak (Sterically shielded)Strong (Exposed for deep pocket interactions)
Aqueous Solubility (LogS) Lower (Rigid, high crystal lattice energy)Higher (Flexible, lower lattice energy)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis of 1,5-disubstituted triazoles must avoid standard Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which exclusively yields 1,4-isomers. Furthermore, traditional C5-lithiation of 1-aryl-triazoles using n-BuLi is contraindicated here, as it will trigger competitive lithium-halogen exchange at the bromophenyl ring. Instead, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the self-validating standard for regioselective 1,5-substitution.

Protocol 1: Regioselective Synthesis via RuAAC

  • Azide Formation: Dissolve 2-bromoaniline or 3-bromoaniline (10 mmol) in acetonitrile. Add tert-butyl nitrite (1.2 eq) and azidotrimethylsilane (TMS-N 3​ , 1.2 eq) at 0°C. Stir for 2 hours to yield the corresponding bromophenyl azide.

  • RuAAC Cycloaddition: In a Schlenk flask under nitrogen, combine the bromophenyl azide (5 mmol) and ethyl propiolate (5.5 mmol) in 1,4-dioxane. Add the ruthenium catalyst Cp*RuCl(PPh 3​ ) 2​ (2 mol%). Stir at 60°C for 12 hours. This selectively yields ethyl 1-(bromophenyl)-1H-1,2,3-triazole-5-carboxylate.

  • Saponification: Dissolve the ester in a 3:1 mixture of THF/H 2​ O. Add LiOH (3 eq) and stir at room temperature for 4 hours.

  • Self-Validation (Crucial): Quench with 1M HCl to pH 2. Extract with EtOAc. Confirm the 1,5-regiochemistry via 2D NOESY NMR; the absence of a cross-peak between the triazole C4-proton and the phenyl ortho-protons validates the 1,5-architecture.

Synthesis_Workflow Step1 Step 1: Azide Formation Aryl amine + t-BuONO + TMS-N3 Step2 Step 2: RuAAC Cycloaddition Aryl azide + Ethyl propiolate + Cp*RuCl(PPh3)2 Step1->Step2 Step3 Step 3: Saponification LiOH in THF/H2O, then HCl quench Step2->Step3 Step4 Step 4: Validation 2D NOESY NMR to confirm 1,5-regiochemistry Step3->Step4

Fig 2: Regioselective RuAAC synthesis workflow for 1,5-disubstituted triazole carboxylic acids.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling To differentiate the binding kinetics driven by the ortho/meta conformations:

  • Immobilize the target protein (e.g., COX-2 or a target kinase) onto a CM5 sensor chip via standard amine coupling.

  • Prepare serial dilutions of the synthesized triazole carboxylic acids (0.1 nM to 10 µM) in running buffer (HBS-EP+ with 5% DMSO).

  • Inject analytes at a flow rate of 30 µL/min.

  • Causality Check: The ortho-analog typically exhibits a faster association rate ( kon​ ) due to its pre-organized conformation, while the meta-analog may show a slower dissociation rate ( koff​ ) if it successfully establishes a deep halogen bond.

Conclusion

The choice between 1-(2-bromophenyl) and 1-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is not merely a matter of substitution, but a strategic decision in conformational control. The ortho-analog is the superior choice for minimizing entropic penalties in rigid pockets, whereas the meta-analog provides the flexibility and vectorization necessary for deep-pocket halogen bonding.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. As a Senior Application Scientist, this document synthesizes technical data with established safety protocols to ensure that all handling and disposal procedures are conducted with the utmost care and in compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards and to have the appropriate safety measures in place. The compound's structure, incorporating a brominated aromatic ring, a triazole heterocycle, and a carboxylic acid functional group, dictates a cautious approach. Halogenated organic compounds are often toxic and persistent, while carboxylic acids can be corrosive.[2][3][4]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure.[5][6]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[7][8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical, which may be a skin irritant and harmful if absorbed.[7][8][9]
Skin and Body Lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to the compound.[5][7]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.Prevents inhalation of potentially harmful dust or vapors.[2][8][9]
II. Spill Management Protocol

In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.[7][8]

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Containment:

    • For Dry Spills: Carefully sweep or vacuum the material. Avoid generating dust. A vacuum cleaner equipped with a HEPA filter is recommended.[7]

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth.[3][7]

  • Decontamination: Thoroughly clean the spill area with soap and water.[7]

  • Disposal: All cleanup materials, including contaminated absorbents and PPE, must be collected and disposed of as hazardous waste.[3][8]

III. Waste Disposal Workflow

The disposal of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid must be managed as hazardous waste.[7][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Core Principles of Disposal:

  • Segregation: This compound is a halogenated organic waste and must be collected in a designated "Halogenated Organic Waste" container.[5][6][10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid".[10][11]

  • Container Management: Use a designated and compatible waste container, ensuring it is kept tightly closed when not in use.[7][10][11] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] Empty containers should be handled as if they still contain the product.[7]

Disposal Decision-Making Process:

The following diagram outlines the procedural steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Compatible Container segregate->container label_waste Label Container: 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in a Cool, Dry, Ventilated Area label_waste->store incompatible Keep Away from Incompatible Materials store->incompatible close_container Keep Container Tightly Closed incompatible->close_container contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company close_container->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup end End: Compliant Disposal via Incineration pickup->end

Disposal Workflow Diagram

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, including any contaminated materials, in a dedicated hazardous waste container suitable for halogenated organic compounds.[5][10]

  • Container Labeling and Sealing: Ensure the container is accurately labeled with the full chemical name and "Hazardous Waste".[11] Keep the container securely sealed at all times, except when adding waste.[11]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11][12] This area should be cool, dry, and well-ventilated, and away from incompatible materials.[10]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3][7][9] The most probable method of final disposal will be high-temperature incineration at a permitted hazardous waste facility.[7][13]

IV. Regulatory Compliance

All chemical waste disposal is subject to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][14] It is the responsibility of the waste generator to ensure full compliance with these regulations.[12] Always consult with your institution's EHS department for specific guidance and to ensure adherence to your organization's Laboratory Management Plan.[15]

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-methyl-1,2,4-triazole-3,4-diamine and Related Triazole Compounds.
  • Benchchem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PatSnap. (2025, July 31). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • NextSDS. (n.d.). 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. As a substituted triazole...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. As a substituted triazole and a halogenated aromatic carboxylic acid, this compound requires specific handling procedures to mitigate risks. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

The core structure presents three key areas for consideration:

  • The Triazole Ring: Triazole derivatives are known for a wide range of biological activities, but some also exhibit toxicity. They can act as eye irritants and, in some cases, are considered reproductive toxins, necessitating caution to prevent exposure[2].

  • The Bromophenyl Group: The presence of a bromine atom classifies this molecule as a halogenated organic compound. This is critically important for waste disposal, as halogenated waste streams must be segregated from non-halogenated ones and are typically more expensive to dispose of[3][4].

  • The Carboxylic Acid Group: As an acid, the compound may be corrosive or irritating, particularly to the eyes, skin, and respiratory tract, especially in its powdered form.

Given these factors, the primary risks during handling include inhalation of airborne powder, direct skin or eye contact, and accidental ingestion.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. Engineering controls, such as a chemical fume hood, should always be the first line of defense.[5]

TaskRequired PPERationale & Key Considerations
Receiving & Storage • Safety Glasses• Nitrile Gloves• Lab CoatProtects against incidental contact from a potentially compromised container during unpacking.
Weighing Solid • Chemical Splash Goggles• Nitrile Gloves• Lab CoatTo be performed in a chemical fume hood or ventilated balance enclosure to prevent inhalation of fine powder. Goggles provide superior protection over safety glasses.[5]
Preparing Solutions • Chemical Splash Goggles & Face Shield• Nitrile Gloves (consider double-gloving)• Lab CoatA face shield is required over goggles due to the high risk of splashes when handling liquids.[6] Nitrile gloves provide good general protection, but consult manufacturer compatibility charts for the specific solvent being used.[6][7][8]
Running Reactions • Chemical Splash Goggles• Nitrile Gloves• Flame-Retardant Lab CoatStandard PPE for reaction monitoring. A flame-retardant coat is recommended if flammable solvents are in use.[6]
Spill Cleanup • Chemical Splash Goggles & Face Shield• Heavy-duty Nitrile or Neoprene Gloves• Lab Coat or Apron• Respiratory Protection (if required)Enhanced protection is necessary for managing uncontrolled releases. A respirator may be needed for large spills or significant dust generation outside a fume hood.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized workflow minimizes the potential for error and exposure.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Ensure the container is tightly closed and clearly labeled.[3][9]

Step 2: Weighing the Solid Compound
  • Crucially, perform all weighing operations inside a certified chemical fume hood or a powder containment hood to prevent the inhalation of fine particulates.

  • Don appropriate PPE as outlined in the table above.

  • Use a spatula to carefully transfer the desired amount of solid to a tared container. Avoid any actions that could generate dust.

  • Clean any residual powder from the spatula and balance area with a damp cloth or towel before disposal into the solid halogenated waste stream.

  • Securely cap the stock container immediately after use.

Step 3: Preparing Solutions
  • Conduct all solution preparations within a chemical fume hood.

  • Wear chemical splash goggles and a face shield to protect against splashes.

  • Slowly add the weighed 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid to the chosen solvent in your reaction vessel.

  • If the dissolution is exothermic, use an ice bath for cooling and add the solid in small portions.

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for disposal as halogenated waste.[3] Evacuate the area for larger spills and contact your institution's environmental health and safety department.

Disposal Plan: Waste Management

Proper waste segregation is a legal and safety requirement. Due to its brominated structure, all waste associated with this compound must be treated as halogenated organic waste .

  • Solid Waste: This includes any unused compound and grossly contaminated items like weigh boats or paper towels. Dispose of these in a designated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: All solutions containing the compound must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[5][9][12] This container must be kept closed except when adding waste, be properly labeled with all constituents, and stored in secondary containment.[3][4]

  • Contaminated PPE: Lightly contaminated gloves and wipes should be placed in a sealed bag and disposed of according to your institution's hazardous waste guidelines.

CRITICAL: Never mix halogenated and non-halogenated waste streams.[4] Do not, under any circumstances, dispose of this chemical down the drain.[5][9]

Visual Workflow for Safe Handling

The following diagram outlines the complete, self-validating workflow for handling 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, from acquisition to final disposal.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal A Receiving & Storage B Don PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid in Fume Hood B->C D Prepare Solution in Fume Hood C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F Post-Experiment G Segregate Waste Streams F->G H Dispose of Liquid Waste (Halogenated Organic) G->H I Dispose of Solid Waste (Halogenated Solid) G->I J Dispose of Contaminated PPE G->J K Doff PPE & Wash Hands H->K I->K J->K

Caption: Workflow for Handling Halogenated Triazole Carboxylic Acid.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. Available at: [Link]

  • Organic Solvents. University of California, Santa Barbara, Environmental Health & Safety. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln, Environmental Health and Safety. Available at: [Link]

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Royal Society of Chemistry. Available at: [Link]

  • SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT. ResearchGate. Available at: [Link]

  • 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid. NextSDS. Available at: [Link]

  • OSHA Glove Selection Chart. University of California, Berkeley, Environmental Health & Safety. Available at: [Link]

  • Hand Protection. University of California, Berkeley, Environmental Health & Safety. Available at: [Link]

  • Chemical Resistant Gloves: A Guide for Industrial Employers. Solus Group. Available at: [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI. Available at: [Link]

  • Process for the preparation of 1,2,4-triazole derivatives useful as medicaments. Google Patents.
  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. Available at: [Link]

  • Synthesis of Fused Bicyclic[4][5][9]-Triazoles from Amino Acids. ACS Publications. Available at: [Link]

Sources

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1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
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1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
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